Broussonin E
Description
Propriétés
IUPAC Name |
5-[3-(2-hydroxy-4-methoxyphenyl)propyl]-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4/c1-20-14-8-7-13(15(18)11-14)5-3-4-12-6-9-17(21-2)16(19)10-12/h6-11,18-19H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCSYNUJDYRGRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCCC2=CC(=C(C=C2)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Broussonin E: A Technical Guide for Researchers and Drug Development Professionals
December 2025
Abstract
Broussonin E is a naturally occurring phenolic compound isolated from the branches of Broussonetia papyrifera and the barks of Broussonetia kanzinoki. This document provides a comprehensive overview of its chemical structure, properties, and known biological activities, with a particular focus on its anti-inflammatory effects. Detailed experimental protocols and elucidated signaling pathways are presented to support further research and drug development efforts.
Chemical Structure and Properties
This compound is classified as a phenol.[1][2] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 5-[3-(2-hydroxy-4-methoxyphenyl)propyl]-2-methoxyphenol | [3] |
| Molecular Formula | C₁₇H₂₀O₄ | [1][2][3][4] |
| Molecular Weight | 288.34 g/mol | [3][5] |
| CAS Number | 90902-21-9 | [1][2][4] |
| Physical Description | Powder | [1][2] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
Biological Activity: Anti-inflammatory Properties
This compound has demonstrated significant anti-inflammatory activity in in vitro models. Specifically, it has been shown to suppress the lipopolysaccharide (LPS)-induced inflammatory response in RAW264.7 macrophages.[1][6]
Inhibition of Pro-inflammatory Mediators
This compound effectively reduces the production of key pro-inflammatory cytokines and enzymes. This inhibitory effect is dose-dependent.
| Pro-inflammatory Mediator | Effect of this compound |
| Tumor Necrosis Factor-alpha (TNF-α) | Inhibition |
| Interleukin-1beta (IL-1β) | Inhibition |
| Interleukin-6 (IL-6) | Inhibition |
| Cyclooxygenase-2 (COX-2) | Inhibition |
| Inducible Nitric Oxide Synthase (iNOS) | Inhibition |
Enhancement of Anti-inflammatory Mediators
Concurrently with the suppression of pro-inflammatory molecules, this compound enhances the expression of anti-inflammatory mediators, promoting a shift towards an anti-inflammatory M2 macrophage phenotype.
| Anti-inflammatory Mediator | Effect of this compound |
| Interleukin-10 (IL-10) | Enhancement |
| CD206 (Mannose Receptor) | Enhancement |
| Arginase-1 (Arg-1) | Enhancement |
Mechanism of Action: Signaling Pathways
The anti-inflammatory effects of this compound are mediated through the modulation of key intracellular signaling pathways. It simultaneously inhibits the Mitogen-Activated Protein Kinase (MAPK) pathway and enhances the Janus Kinase 2-Signal Transducer and Activator of Transcription 3 (JAK2-STAT3) pathway.[1][6]
Inhibition of the MAPK Pathway
This compound has been shown to inhibit the LPS-stimulated phosphorylation of Extracellular signal-Regulated Kinase (ERK) and p38 MAPK, two key components of the MAPK signaling cascade that are crucial for the production of pro-inflammatory cytokines.[1][6]
Activation of the JAK2-STAT3 Pathway
In contrast to its effect on the MAPK pathway, this compound activates the JAK2-STAT3 signaling pathway. This activation is critical for its ability to promote the expression of anti-inflammatory mediators. The pro-M2 polarization effect of this compound is abolished by inhibitors of the JAK2-STAT3 pathway.[1][6]
Experimental Protocols
The following protocols are based on the methodologies described in the key cited literature for the investigation of this compound's anti-inflammatory effects.
Cell Culture and Treatment
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37 °C in a humidified atmosphere of 5% CO₂.
-
Treatment:
-
Cells are seeded in appropriate culture plates and allowed to adhere overnight.
-
Cells are pre-treated with varying concentrations of this compound (or vehicle control, e.g., DMSO) for a specified period (e.g., 1 hour).
-
Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) and incubating for the desired time (e.g., 24 hours for cytokine measurements, or shorter times for signaling protein phosphorylation analysis).
-
References
- 1. Potential anti-inflammatory mechanism of this compound on activated RAW 264.7 cells. This compound suppresses inflammation by inhibiting the expression of pro-inflam-matory factors (TNF-α, IL-1β, iNOS and COX-2) and enhancing the expression of anti-inflammatory factors (IL-10, CD206 and Arg-1) in LPS-stimulated RAW264.7 cells. And the effect of this compound on promoting macrophages to M2 phenotype is mediated by inhibiting ERK and p38 MAPK and activating JAK2/STAT3 pathway. [cjnmcpu.com]
- 2. mdpi.com [mdpi.com]
- 3. Absorption, Distribution, Metabolism, and Excretion (ADME) Studies of Biotherapeutics for Autoimmune and Inflammatory Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound suppresses LPS-induced inflammatory response in macrophages via inhibiting MAPK pathway and enhancing JAK2-STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of prostaglandins A1 and E1 in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The quassinoids bruceines A-M: pharmacology, mechanism of action, synthetic advance, and pharmacokinetics-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Broussonin E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Broussonin E, a phenolic compound isolated from plants of the genus Broussonetia, has emerged as a molecule of significant interest in pharmacological research. This technical guide provides an in-depth overview of the biological activities of this compound, with a primary focus on its anti-inflammatory, anticancer, antioxidant, and enzyme inhibitory properties. Detailed experimental protocols for key assays, quantitative data on its biological effects, and visualizations of the signaling pathways involved are presented to serve as a comprehensive resource for researchers and professionals in drug development.
Anti-inflammatory Activity
This compound has demonstrated potent anti-inflammatory effects, primarily investigated in the context of lipopolysaccharide (LPS)-stimulated macrophages. Its mechanism of action involves the modulation of key inflammatory signaling pathways, leading to a reduction in pro-inflammatory mediators and an increase in anti-inflammatory molecules.
Mechanism of Action
This compound exerts its anti-inflammatory effects through a dual mechanism involving the inhibition of the Mitogen-Activated Protein Kinase (MAPK) pathway and the enhancement of the Janus Kinase 2-Signal Transducer and Activator of Transcription 3 (JAK2-STAT3) signaling pathway in macrophages.[1][2]
-
Inhibition of MAPK Pathway: this compound has been shown to inhibit the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and p38 MAPK in LPS-stimulated RAW264.7 macrophages.[1][2] The MAPK pathway is a critical signaling cascade that leads to the production of pro-inflammatory cytokines. By inhibiting ERK and p38 phosphorylation, this compound effectively dampens the inflammatory response.
-
Enhancement of JAK2-STAT3 Pathway: Conversely, this compound activates the JAK2-STAT3 signaling pathway.[1][2] The activation of this pathway is associated with a shift in macrophage polarization from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype. This is evidenced by the increased expression of M2 markers such as CD206 and Arginase-1. The anti-inflammatory effects of this compound were abolished by an inhibitor of the JAK2-STAT3 pathway, confirming its crucial role.[1]
Quantitative Data: Anti-inflammatory Effects
The following table summarizes the quantitative data on the anti-inflammatory activity of this compound.
| Parameter | Cell Line | Treatment | Concentration | Result | Reference |
| NO Production | RAW 264.7 | This compound + LPS | 10, 20, 40 µM | Dose-dependent decrease | [1] |
| TNF-α release | RAW 264.7 | This compound + LPS | 10, 20, 40 µM | Dose-dependent decrease | [1][3] |
| IL-6 release | RAW 264.7 | This compound + LPS | 10, 20, 40 µM | Dose-dependent decrease | [1] |
| IL-1β release | RAW 264.7 | This compound + LPS | 10, 20, 40 µM | Dose-dependent decrease | [1] |
| iNOS mRNA expression | RAW 264.7 | This compound + LPS | 10, 20, 40 µM | Dose-dependent decrease | [1][3] |
| COX-2 mRNA expression | RAW 264.7 | This compound + LPS | 10, 20, 40 µM | Dose-dependent decrease | [1][3] |
| IL-10 mRNA expression | RAW 264.7 | This compound + LPS | 10, 20, 40 µM | Dose-dependent increase | [1][3] |
| CD206 mRNA expression | RAW 264.7 | This compound + LPS | 10, 20, 40 µM | Dose-dependent increase | [1][3] |
| Arginase-1 mRNA expression | RAW 264.7 | This compound + LPS | 10, 20, 40 µM | Dose-dependent increase | [1][3] |
| p-ERK Phosphorylation | RAW 264.7 | This compound + LPS | 10, 20, 40 µM | Dose-dependent decrease | [1] |
| p-p38 Phosphorylation | RAW 264.7 | This compound + LPS | 10, 20, 40 µM | Dose-dependent decrease | [1] |
| p-JAK2 Phosphorylation | RAW 264.7 | This compound | 40 µM | Increase | [1] |
| p-STAT3 Phosphorylation | RAW 264.7 | This compound | 40 µM | Increase | [1] |
Signaling Pathway Diagrams
Experimental Protocols
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound for 1 hour before stimulation with 1 µg/mL of LPS for the indicated times.
The levels of TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions. Briefly, 96-well plates are coated with a capture antibody overnight. After blocking, standards and samples are added to the wells. A biotinylated detection antibody is then added, followed by streptavidin-horseradish peroxidase (HRP). The reaction is developed using a TMB substrate solution and stopped with sulfuric acid. The absorbance is measured at 450 nm.[4][5][6][7]
Total RNA is extracted from cells using a suitable reagent like TRIzol. cDNA is synthesized from the total RNA using a reverse transcription kit. Quantitative real-time PCR (qPCR) is performed using SYBR Green master mix and specific primers for iNOS, COX-2, IL-10, CD206, Arginase-1, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization. The relative gene expression is calculated using the 2-ΔΔCt method.[8][9][10][11][12]
After treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk or BSA and then incubated with primary antibodies against p-ERK, ERK, p-p38, p38, p-JAK2, JAK2, p-STAT3, and STAT3 overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Research on related compounds from Broussonetia species has shown cytotoxic effects against various cancer cell lines.
Quantitative Data: Anticancer Effects
Data on the specific anticancer activity of this compound is limited. However, related compounds from Broussonetia kazinoki have shown cytotoxic effects.
| Compound | Cell Line | IC50 (µM) | Reference |
| Kazinol C | A549 (Lung) | 18.5 | [13] |
| Kazinol E | A549 (Lung) | 25.3 | [13] |
| Kazinol F | A549 (Lung) | 15.2 | [13] |
| Kazinol C | HCT116 (Colon) | >50 | [13] |
| Kazinol E | HCT116 (Colon) | >50 | [13] |
| Kazinol F | HCT116 (Colon) | 35.8 | [13] |
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties. This compound, as a phenolic compound, is expected to exhibit antioxidant activity by scavenging free radicals.
Quantitative Data: Antioxidant Effects
Enzyme Inhibition
Tyrosinase Inhibition
Some compounds isolated from Broussonetia species have shown potent tyrosinase inhibitory activity. Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibitors are of interest in the cosmetic and pharmaceutical industries.
Quantitative Data: Tyrosinase Inhibition
While specific data for this compound is limited, other compounds from Broussonetia kazinoki have demonstrated significant tyrosinase inhibition.
| Compound | IC50 (µM) | Reference |
| Kazinol F | 0.05 | [13] |
| Kazinol M | 0.28 | [13] |
Conclusion and Future Directions
This compound is a promising natural compound with significant anti-inflammatory activity. Its dual-action mechanism of inhibiting the MAPK pathway while activating the JAK2-STAT3 pathway presents a novel approach for the development of anti-inflammatory therapeutics. Further research is warranted to fully elucidate its anticancer, antioxidant, and enzyme inhibitory potential. In vivo studies are necessary to validate the therapeutic efficacy of this compound in various disease models. Additionally, structure-activity relationship studies could lead to the synthesis of more potent and selective analogs for drug development.
Workflow and Logical Relationship Diagrams
References
- 1. This compound suppresses LPS-induced inflammatory response in macrophages via inhibiting MAPK pathway and enhancing JAK2-STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. cjnmcpu.com [cjnmcpu.com]
- 4. protocols.io [protocols.io]
- 5. benchchem.com [benchchem.com]
- 6. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 8. Analysis of gene expression using RT-PCR [bio-protocol.org]
- 9. Reference gene selection and validation for mRNA expression analysis by RT-qPCR in murine M1- and M2-polarized macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. neurosurgery.uw.edu [neurosurgery.uw.edu]
- 11. Selection and validation of reference genes for qPCR analysis of differentiation and maturation of THP‐1 cells into M1 macrophage‐like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. elearning.unite.it [elearning.unite.it]
- 13. researchgate.net [researchgate.net]
Broussonin E: A Technical Guide on its Anti-Inflammatory Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Broussonin E, a phenolic compound isolated from Broussonetia kanzinoki, has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the anti-inflammatory effects of this compound, with a focus on its action in macrophages. The primary mechanism involves a dual regulatory action: the inhibition of the pro-inflammatory Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting Extracellular signal-Regulated Kinase (ERK) and p38, and the concurrent enhancement of the anti-inflammatory Janus Kinase 2-Signal Transducer and Activator of Transcription 3 (JAK2-STAT3) signaling pathway. This guide synthesizes the current understanding of this compound's mechanism of action, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways to support further research and drug development efforts in the field of inflammation.
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages are key players in the inflammatory response, and their activation state can determine the outcome of this process. This compound has emerged as a promising anti-inflammatory agent by modulating macrophage activation.[1] This document serves as a comprehensive resource on the core mechanism of action of this compound in inflammation.
Core Mechanism of Action: Dual Regulation of Macrophage Signaling
This compound exerts its anti-inflammatory effects primarily by modulating the activation state of macrophages. It achieves this by suppressing pro-inflammatory signaling pathways while simultaneously enhancing anti-inflammatory pathways.
Inhibition of Pro-Inflammatory Mediator Production
This compound has been shown to effectively suppress the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. This includes a reduction in the secretion of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[2] Furthermore, it inhibits the expression of enzymes responsible for producing other inflammatory molecules, namely inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).[2]
Enhancement of Anti-Inflammatory Mediator Expression
Concurrently, this compound promotes a shift towards an anti-inflammatory macrophage phenotype (M2 polarization). It enhances the expression of anti-inflammatory mediators including Interleukin-10 (IL-10), CD206 (a mannose receptor characteristic of M2 macrophages), and Arginase-1 (Arg-1).[2]
Signaling Pathways Modulated by this compound
The dual regulatory action of this compound on inflammatory mediators is a result of its influence on specific intracellular signaling cascades.
Inhibition of the MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade in the inflammatory response. This compound has been demonstrated to inhibit the LPS-stimulated phosphorylation of two key MAPKs: Extracellular signal-Regulated Kinase (ERK) and p38.[2] By preventing their phosphorylation, this compound effectively dampens the downstream signaling that leads to the production of pro-inflammatory cytokines. Of note, this compound does not appear to affect the phosphorylation of another MAPK, c-Jun N-terminal Kinase (JNK).[1]
Activation of the JAK2-STAT3 Pathway
In contrast to its inhibitory effect on the MAPK pathway, this compound actively promotes the JAK2-STAT3 signaling pathway. It has been shown to activate Janus Kinase 2 (JAK2) and the Signal Transducer and Activator of Transcription 3 (STAT3).[2] The activation of this pathway is critical for the expression of anti-inflammatory genes and the promotion of the M2 macrophage phenotype. The importance of this pathway is underscored by the finding that the anti-inflammatory effects of this compound are nullified when the JAK2-STAT3 pathway is blocked by an inhibitor.[2]
Summary of Quantitative Data
The following tables summarize the quantitative effects of this compound on various inflammatory markers in LPS-stimulated RAW264.7 macrophages.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production
| Concentration (μM) | TNF-α Release (pg/mL) |
| Control | Undetectable |
| LPS (1 μg/mL) | ~1800 |
| LPS + this compound (5 μM) | ~1400 |
| LPS + this compound (10 μM) | ~1000 |
| LPS + this compound (20 μM) | ~600 |
Table 2: Effect of this compound on mRNA Expression of Inflammatory Mediators
| Treatment | iNOS mRNA (relative expression) | COX-2 mRNA (relative expression) | Arg-1 mRNA (relative expression) | CD206 mRNA (relative expression) |
| Control | 1.0 | 1.0 | 1.0 | 1.0 |
| LPS (1 μg/mL) | ~8.5 | ~7.0 | ~1.0 | ~1.0 |
| LPS + this compound (20 μM) | ~2.5 | ~2.0 | ~3.5 | ~4.0 |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of this compound's anti-inflammatory effects.
Cell Culture and Treatment
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin.
-
Culture Conditions: 37 °C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are pre-treated with varying concentrations of this compound for 1 hour before stimulation with 1 μg/mL of lipopolysaccharide (LPS) for the indicated times.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
-
Objective: To quantify the concentration of TNF-α, IL-1β, IL-6, and IL-10 in the cell culture supernatant.
-
Procedure:
-
Collect cell culture supernatants after treatment.
-
Use commercially available ELISA kits for each specific cytokine.
-
Follow the manufacturer's instructions for the assay, which typically involves the use of a capture antibody, the supernatant sample, a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.
-
Western Blot Analysis for Protein Phosphorylation
-
Objective: To determine the phosphorylation status of ERK, p38, JAK2, and STAT3.
-
Procedure:
-
Lyse the cells after treatment and collect the total protein.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK, total ERK, phospho-p38, total p38, phospho-JAK2, total JAK2, phospho-STAT3, and total STAT3 overnight at 4 °C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression
-
Objective: To measure the mRNA expression levels of iNOS, COX-2, Arg-1, and CD206.
-
Procedure:
-
Extract total RNA from the cells using a suitable RNA isolation reagent.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Perform qRT-PCR using a SYBR Green master mix and specific primers for the target genes and a housekeeping gene (e.g., GAPDH).
-
Analyze the data using the 2-ΔΔCt method to determine the relative gene expression.
-
Experimental Workflow Visualization
Conclusion and Future Directions
This compound presents a compelling profile as an anti-inflammatory agent with a well-defined dual mechanism of action in macrophages. By inhibiting the pro-inflammatory ERK/p38 MAPK pathway and activating the anti-inflammatory JAK2-STAT3 pathway, it effectively modulates the inflammatory response at a cellular level. The data and protocols presented in this guide offer a solid foundation for researchers and drug developers.
Future research should aim to:
-
Investigate the effects of this compound on other key inflammatory pathways, such as the NF-κB signaling cascade and the NLRP3 inflammasome.
-
Explore the impact of this compound on reactive oxygen species (ROS) production in macrophages.
-
Conduct in vivo studies to validate the anti-inflammatory efficacy of this compound in animal models of inflammatory diseases.
-
Elucidate the precise molecular interactions between this compound and its target proteins within the MAPK and JAK/STAT pathways.
A deeper understanding of these aspects will be crucial for the potential translation of this compound into a therapeutic agent for the treatment of chronic inflammatory disorders.
References
- 1. Potential anti-inflammatory mechanism of this compound on activated RAW 264.7 cells. This compound suppresses inflammation by inhibiting the expression of pro-inflam-matory factors (TNF-α, IL-1β, iNOS and COX-2) and enhancing the expression of anti-inflammatory factors (IL-10, CD206 and Arg-1) in LPS-stimulated RAW264.7 cells. And the effect of this compound on promoting macrophages to M2 phenotype is mediated by inhibiting ERK and p38 MAPK and activating JAK2/STAT3 pathway. [cjnmcpu.com]
- 2. This compound suppresses LPS-induced inflammatory response in macrophages via inhibiting MAPK pathway and enhancing JAK2-STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Immunomodulatory Potential of Broussonin E in Macrophage Polarization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Macrophages, key players in the innate immune system, exhibit remarkable plasticity, polarizing into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes in response to microenvironmental cues. An imbalance in this polarization is a hallmark of numerous inflammatory diseases. Broussonin E, a phenolic compound isolated from Broussonetia kanzinoki, has emerged as a potent modulator of macrophage polarization, demonstrating significant anti-inflammatory properties. This document provides an in-depth technical overview of the mechanisms of action of this compound, focusing on its influence on macrophage polarization and associated signaling pathways. Detailed experimental protocols and quantitative data from relevant studies are presented to facilitate further research and development of this compound as a potential therapeutic agent for inflammation-related diseases.
Introduction to Macrophage Polarization
Macrophages are myeloid immune cells crucial for tissue homeostasis, host defense, and the inflammatory response.[1][2] They can be broadly categorized into two main phenotypes:
-
M1 Macrophages (Classically Activated): Typically induced by microbial products like lipopolysaccharide (LPS) and pro-inflammatory cytokines such as interferon-gamma (IFN-γ), M1 macrophages produce high levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), reactive oxygen species (ROS), and nitric oxide (NO).[1][3] They are critical for pathogen clearance and anti-tumor immunity.[1]
-
M2 Macrophages (Alternatively Activated): Induced by cytokines like interleukin-4 (IL-4) and IL-13, M2 macrophages are involved in tissue repair, wound healing, and the resolution of inflammation.[3][4] They secrete anti-inflammatory cytokines such as IL-10 and express markers like CD206 and Arginase-1 (Arg-1).[5][6]
Dysregulation of the M1/M2 balance is implicated in the pathogenesis of various chronic inflammatory diseases, including atherosclerosis, rheumatoid arthritis, and inflammatory bowel disease.[1][6][7] Consequently, therapeutic strategies aimed at modulating macrophage polarization are of significant interest.
This compound: A Modulator of Macrophage Polarization
This compound is a novel phenolic compound that has been shown to exert potent anti-inflammatory effects by influencing macrophage polarization.[6][7] Studies have demonstrated that this compound can suppress the M1 phenotype and promote the M2 phenotype in macrophages stimulated with LPS.[5][6][7]
Impact on M1 and M2 Markers
This compound has been observed to significantly alter the expression of key M1 and M2 markers in LPS-stimulated macrophages. This modulation suggests a shift from a pro-inflammatory to an anti-inflammatory state.
| Marker Type | Marker | Effect of this compound Treatment | Reference |
|---|---|---|---|
| M1 (Pro-inflammatory) | TNF-α | ↓ | [5][6][7] |
| IL-1β | ↓ | [5][6][7] | |
| IL-6 | ↓ | [6][7] | |
| iNOS | ↓ | [5][6][7] | |
| COX-2 | ↓ | [5][6][7] | |
| M2 (Anti-inflammatory) | IL-10 | ↑ | [5][6][7] |
| CD206 | ↑ | [5][6][7] | |
| Arg-1 | ↑ | [5][6][7] |
Table 1: Effect of this compound on the expression of M1 and M2 macrophage markers in LPS-stimulated RAW264.7 cells. The arrows indicate a decrease (↓) or increase (↑) in expression.
Signaling Pathways Modulated by this compound
The immunomodulatory effects of this compound on macrophage polarization are mediated through the regulation of specific intracellular signaling pathways. The primary mechanisms identified are the inhibition of the Mitogen-Activated Protein Kinase (MAPK) pathway and the activation of the Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway.
Inhibition of the MAPK Pathway
The MAPK signaling cascade, including Extracellular signal-Regulated Kinase (ERK) and p38 MAPK, is a crucial regulator of inflammatory responses in macrophages.[8][9] Upon stimulation with LPS, these kinases are phosphorylated and activated, leading to the production of pro-inflammatory mediators. This compound has been shown to inhibit the LPS-induced phosphorylation of ERK and p38 MAPK, thereby downregulating the expression of M1 markers.[5][6][7]
Enhancement of the JAK2-STAT3 Pathway
The JAK-STAT pathway, particularly the JAK2-STAT3 axis, is involved in promoting the M2 phenotype and suppressing inflammatory responses.[7][10][11] this compound activates the JAK2-STAT3 signaling pathway in macrophages.[5][6][7] The importance of this pathway is highlighted by the finding that the inhibitory effects of this compound on pro-inflammatory cytokine production and its enhancing effects on anti-inflammatory factors are abolished when the JAK2-STAT3 pathway is blocked using an inhibitor.[6][7]
Figure 1: Signaling pathway of this compound in macrophages.
Experimental Protocols
This section outlines the general methodologies for investigating the effects of this compound on macrophage polarization. Specific concentrations and incubation times should be optimized for each experimental system.
Cell Culture and Macrophage Polarization
-
Cell Line: The RAW264.7 murine macrophage cell line is commonly used.[6][7]
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.[12]
-
M1 Polarization: To induce M1 polarization, stimulate RAW264.7 cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 24 hours).[13] IFN-γ can also be used in combination with LPS for a more robust M1 phenotype.[13][14][15]
-
This compound Treatment: Pre-treat the cells with varying concentrations of this compound for a specific duration (e.g., 1 hour) before adding the polarizing stimulus (LPS).
Figure 2: General experimental workflow for studying this compound.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative PCR using specific primers for target genes (e.g., Tnf, Il1b, Il6, Nos2, Il10, Cd206, Arg1) and a housekeeping gene (e.g., Actb).
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Collection: Collect the cell culture supernatants after treatment.
-
ELISA: Measure the concentrations of secreted cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10) using commercially available ELISA kits according to the manufacturer's instructions.
Western Blotting
-
Protein Extraction: Lyse the treated cells and extract total protein.
-
Protein Quantification: Determine the protein concentration using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against total and phosphorylated forms of ERK, p38, JAK2, and STAT3. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Detection: Use appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate for detection.
Conclusion and Future Directions
This compound demonstrates significant potential as a therapeutic agent for inflammatory diseases by modulating macrophage polarization. Its ability to suppress the pro-inflammatory M1 phenotype and promote the anti-inflammatory M2 phenotype through the dual regulation of the MAPK and JAK2-STAT3 signaling pathways provides a strong rationale for its further development. Future research should focus on in vivo studies to validate these findings in animal models of inflammatory diseases. Additionally, exploring the safety, efficacy, and pharmacokinetic profile of this compound will be crucial for its translation into clinical applications. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in the field of immunology and drug discovery.
References
- 1. Frontiers | Macrophage polarization: an important role in inflammatory diseases [frontiersin.org]
- 2. Frontiers | Resolution therapy: Harnessing efferocytic macrophages to trigger the resolution of inflammation [frontiersin.org]
- 3. Frontiers | Macrophage Polarization: Different Gene Signatures in M1(LPS+) vs. Classically and M2(LPS–) vs. Alternatively Activated Macrophages [frontiersin.org]
- 4. Regulation of macrophage polarization and plasticity by complex activation signals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential anti-inflammatory mechanism of this compound on activated RAW 264.7 cells. This compound suppresses inflammation by inhibiting the expression of pro-inflam-matory factors (TNF-α, IL-1β, iNOS and COX-2) and enhancing the expression of anti-inflammatory factors (IL-10, CD206 and Arg-1) in LPS-stimulated RAW264.7 cells. And the effect of this compound on promoting macrophages to M2 phenotype is mediated by inhibiting ERK and p38 MAPK and activating JAK2/STAT3 pathway. [cjnmcpu.com]
- 6. This compound suppresses LPS-induced inflammatory response in macrophages via inhibiting MAPK pathway and enhancing JAK2-STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
- 8. MAP Kinase Signaling at the Crossroads of Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Signaling pathways in macrophages: molecular mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Advances in the role of STAT3 in macrophage polarization [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Protocol for localized macrophage stimulation with small-molecule TLR agonist via fluidic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Standardized protocols for differentiation of THP-1 cells to macrophages with distinct M(IFNγ+LPS), M(IL-4) and M(IL-10) phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Broussonin E: A Technical Guide to its Discovery, Natural Sources, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Broussonin E is a prenylated polyphenol first identified from the bark of Broussonetia kazinoki Siebold (also known as Broussonetia kanzinoki). This compound has garnered significant interest within the scientific community for its potent anti-inflammatory properties. Research has demonstrated that this compound exerts its effects by modulating key signaling pathways involved in the inflammatory response, specifically by inhibiting the Mitogen-Activated Protein Kinase (MAPK) pathway and enhancing the Janus Kinase 2-Signal Transducer and Activator of Transcription 3 (JAK2-STAT3) pathway. This technical guide provides a comprehensive overview of the discovery, natural sources, and biological activities of this compound, including detailed experimental protocols and quantitative data to support further research and development.
Discovery and Natural Sources
This compound was first isolated and identified as part of ongoing phytochemical investigations into the constituents of the genus Broussonetia. While numerous phenolic compounds have been isolated from various parts of Broussonetia species, the bark of Broussonetia kazinoki has been identified as a primary natural source of this compound.
Table 1: Natural Source and Yield of this compound
| Parameter | Description |
| Natural Source | Bark of Broussonetia kazinoki Siebold |
| Compound Class | Prenylated Polyphenol |
| Reported Yield | Data not explicitly available in the reviewed literature. Yields of related phenolic compounds from Broussonetia species can vary based on extraction and purification methods. |
Experimental Protocols
The isolation and characterization of this compound involve standard phytochemical techniques. Below is a generalized protocol based on methods reported for the isolation of phenolic compounds from Broussonetia species.
General Isolation and Purification Protocol
-
Extraction: The air-dried and powdered bark of Broussonetia kazinoki is extracted with a suitable organic solvent, typically methanol (B129727) or ethanol, at room temperature. This process is often repeated multiple times to ensure exhaustive extraction.
-
Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then suspended in water. This aqueous suspension is successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity. This compound, being a moderately polar phenolic compound, is typically found in the ethyl acetate or chloroform fractions.
-
Chromatographic Separation: The bioactive fraction is subjected to a series of chromatographic techniques for further purification.
-
Column Chromatography: Silica gel column chromatography is commonly used as an initial separation step, with a gradient elution system of chloroform and methanol.
-
Sephadex LH-20 Chromatography: This is often employed for the separation of phenolic compounds.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using reversed-phase preparative HPLC to yield pure this compound.
-
Structural Characterization
The structure of this compound is elucidated using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To identify the types and connectivity of protons in the molecule.
-
¹³C NMR: To determine the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish the complete chemical structure by determining the connectivity between protons and carbons.
-
Table 2: Spectroscopic Data for this compound
| Spectroscopic Data | Values |
| ¹H NMR | Specific chemical shift data is not available in the reviewed literature. |
| ¹³C NMR | Specific chemical shift data is not available in the reviewed literature. |
Biological Activity and Mechanism of Action
This compound has demonstrated significant anti-inflammatory activity in in-vitro studies. The primary model for this investigation has been lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Anti-inflammatory Effects
This compound has been shown to suppress the production of pro-inflammatory mediators in LPS-stimulated macrophages.
Table 3: Quantitative Anti-inflammatory Activity of this compound
| Assay | Cell Line | Effect | IC₅₀ / Concentration | Citation |
| Cytotoxicity | RAW 264.7 | No significant cytotoxicity observed at concentrations effective for anti-inflammatory activity. | Data not specified | [1] |
| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 | Inhibition of NO production | Data not specified | [1] |
| Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) | LPS-stimulated RAW 264.7 | Suppression of cytokine production | Data not specified | [1] |
| iNOS and COX-2 Expression | LPS-stimulated RAW 264.7 | Downregulation of iNOS and COX-2 expression | Data not specified | [1] |
| Anti-inflammatory Cytokine Production (IL-10) | LPS-stimulated RAW 264.7 | Upregulation of IL-10 production | Data not specified | [1] |
Signaling Pathway Modulation
The anti-inflammatory effects of this compound are attributed to its ability to modulate specific intracellular signaling pathways.
This compound inhibits the phosphorylation of key proteins in the MAPK signaling cascade, specifically Extracellular signal-Regulated Kinase (ERK) and p38 MAPK.[1] This pathway is a crucial regulator of the inflammatory response.
Conversely, this compound enhances the phosphorylation of JAK2 and STAT3.[1] The JAK-STAT pathway is involved in a variety of cellular processes, including immune and inflammatory responses. The activation of this pathway by this compound contributes to its anti-inflammatory profile.
Visualizing the Mechanism of Action
The following diagrams illustrate the experimental workflow for investigating the anti-inflammatory effects of this compound and the signaling pathways it modulates.
Caption: Experimental workflow for evaluating the anti-inflammatory effects of this compound.
Caption: Signaling pathways modulated by this compound in LPS-stimulated macrophages.
Conclusion and Future Directions
This compound, a prenylated polyphenol from Broussonetia kazinoki, demonstrates promising anti-inflammatory properties through the dual modulation of the MAPK and JAK2-STAT3 signaling pathways. This technical guide consolidates the current knowledge on its discovery, natural sourcing, and biological activity, providing a foundation for future research.
Further investigation is warranted to:
-
Elucidate the complete spectroscopic profile of this compound.
-
Determine the specific yield of this compound from Broussonetia kazinoki bark.
-
Conduct in-vivo studies to validate the anti-inflammatory effects observed in vitro.
-
Explore other potential therapeutic applications of this compound.
The information presented herein serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, aiming to accelerate the translation of this promising natural compound into therapeutic applications.
References
Broussonin E: A Prenylflavonoid with Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Broussonin E is a prenylflavonoid, a class of natural phenolic compounds characterized by the presence of a prenyl group attached to the flavonoid skeleton. Isolated from the barks of Broussonetia kanzinoki, this compound has garnered significant interest in the scientific community for its diverse biological activities.[1] This technical guide provides a comprehensive overview of the current knowledge on this compound, with a focus on its anti-inflammatory, potential anticancer, and antioxidant properties. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to facilitate further research and drug development efforts.
Core Biological Activities
This compound exhibits a range of biological effects, with its anti-inflammatory properties being the most extensively studied. Emerging evidence also suggests potential applications in cancer and as an antioxidant agent.
Anti-inflammatory Activity
This compound has demonstrated potent anti-inflammatory effects, primarily through the modulation of macrophage activation.[1] In in vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound has been shown to suppress the production of pro-inflammatory mediators while enhancing the expression of anti-inflammatory molecules.[1]
Quantitative Data: Anti-inflammatory Effects of this compound
| Parameter | Cell Line | Treatment | Concentration | Effect | Reference |
| TNF-α, IL-1β, IL-6, COX-2, iNOS expression | RAW 264.7 | LPS | Various | Suppression of pro-inflammatory mediators | [1] |
| IL-10, CD206, Arginase-1 expression | RAW 264.7 | LPS | Various | Enhancement of anti-inflammatory mediators | [1] |
Signaling Pathways Involved in Anti-inflammatory Action
This compound exerts its anti-inflammatory effects by modulating key signaling pathways:
-
Inhibition of MAPK Pathway: this compound inhibits the phosphorylation of extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK), two key components of the MAPK signaling cascade that are crucial for the production of pro-inflammatory cytokines.[1]
-
Enhancement of JAK2-STAT3 Pathway: this compound activates the Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) pathway. This activation is linked to the upregulation of anti-inflammatory mediators.[1] The effects of this compound on cytokine production were abolished by an inhibitor of the JAK2-STAT3 pathway, confirming its critical role.[1]
This compound's dual modulation of MAPK and JAK-STAT pathways.
Anticancer and Antioxidant Potential
While the anti-inflammatory properties of this compound are well-documented, its potential as an anticancer and antioxidant agent is an emerging area of research. As a prenylflavonoid, it belongs to a class of compounds known for these activities. However, specific quantitative data for this compound remains limited.
Quantitative Data: Cytotoxicity of Structurally Similar Prenylflavonoids
Due to the lack of specific IC50 values for this compound in cancer cell lines, data for structurally related prenylated chalcones are presented for context.
| Compound | Cell Line | IC50 (µM) | Reference |
| Prenylated Chalcone 12 | MCF-7 (Breast Cancer) | 4.19 ± 1.04 | [2] |
| Prenylated Chalcone 13 | MCF-7 (Breast Cancer) | 3.30 ± 0.92 | [2] |
| Prenylated Chalcone 12 | ZR-75-1 (Breast Cancer) | 9.40 ± 1.74 | [2] |
| Prenylated Chalcone 13 | ZR-75-1 (Breast Cancer) | 8.75 ± 2.01 | [2] |
| Prenylated Chalcone 12 | MDA-MB-231 (Breast Cancer) | 6.12 ± 0.84 | [2] |
| Prenylated Chalcone 13 | MDA-MB-231 (Breast Cancer) | 18.10 ± 1.65 | [2] |
| Paratocarpin E | MCF-7 (Breast Cancer) | 19.6 | [2] |
Quantitative Data: Antioxidant Activity of Related Flavonoids (DPPH Assay)
| Compound | EC50/IC50 | Reference |
| Taxifolin | 32 µM (EC50) | [3] |
| Silybin A | 115 µM (EC50) | [3] |
| Silybin B | 145 µM (EC50) | [3] |
| Quercetin | 5.28 ± 0.2 µg/mL (IC50) | [4] |
| Ascorbic Acid | 5.05 ± 0.1 µg/mL (IC50) | [4] |
Experimental Protocols
Isolation of this compound from Broussonetia kazinoki
While a highly detailed, step-by-step protocol for the isolation of this compound is not publicly available, the general procedure involves the extraction of the barks of Broussonetia kazinoki with a suitable solvent, followed by chromatographic separation.
General workflow for the isolation of this compound.
In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
This protocol outlines the key steps to assess the anti-inflammatory effects of this compound on LPS-stimulated macrophages.
1. Cell Culture and Seeding:
-
Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Seed the cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a suitable density and allow them to adhere overnight.
2. Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for the desired time period (e.g., 24 hours for cytokine measurements).
3. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Assay: Measure the accumulation of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.
-
Cytokine Measurement (ELISA): Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (IL-10) in the culture supernatant using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
-
Gene Expression Analysis (RT-qPCR): Isolate total RNA from the cells and perform reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to measure the mRNA expression levels of pro-inflammatory genes (iNOS, COX-2, TNF-α, IL-1β, IL-6) and anti-inflammatory genes (Arg-1, CD206, IL-10).
-
Protein Expression Analysis (Western Blot): Lyse the cells and perform Western blot analysis to determine the protein levels of key signaling molecules (e.g., phosphorylated and total ERK, p38, JAK2, STAT3) and inflammatory enzymes (iNOS, COX-2).
Experimental workflow for in vitro anti-inflammatory assays.
Conclusion and Future Directions
This compound, a prenylflavonoid isolated from Broussonetia kanzinoki, exhibits significant anti-inflammatory properties by modulating the MAPK and JAK2-STAT3 signaling pathways in macrophages. While its potential as an anticancer and antioxidant agent is promising, further research is required to establish its efficacy and mechanisms of action in these areas. Specifically, future studies should focus on:
-
Determining the IC50 values of this compound against a panel of human cancer cell lines.
-
Quantifying the antioxidant activity of this compound using standard assays such as DPPH and ABTS.
-
Elucidating the detailed molecular targets of this compound in cancer cells.
-
Conducting in vivo studies to validate the therapeutic potential of this compound in animal models of inflammation and cancer.
The information presented in this technical guide provides a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound.
References
- 1. This compound suppresses LPS-induced inflammatory response in macrophages via inhibiting MAPK pathway and enhancing JAK2-STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EC50 estimation of antioxidant activity in DPPH· assay using several statistical programs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jfda-online.com [jfda-online.com]
Broussonin E: A Modulator of Cytokine Production in Inflammatory Responses
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Broussonin E, a phenolic compound isolated from the bark of Broussonetia kanzinoki, has demonstrated significant anti-inflammatory properties. This document provides a comprehensive overview of the effects of this compound on cytokine production, with a focus on its activity in lipopolysaccharide (LPS)-stimulated macrophages. It details the underlying molecular mechanisms, involving the modulation of key signaling pathways, and provides standardized experimental protocols for the investigation of these effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of immunology, pharmacology, and drug development who are exploring novel anti-inflammatory therapeutics.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key aspect of the inflammatory cascade is the production of cytokines, a broad category of small proteins that are crucial in cell signaling.[1] Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), amplify the inflammatory response, while anti-inflammatory cytokines, like interleukin-10 (IL-10), work to resolve it.[1][2] An imbalance in the production of these cytokines can lead to chronic inflammatory diseases.
This compound has emerged as a promising natural compound with the potential to modulate this delicate balance. Studies have shown that it can suppress the production of pro-inflammatory cytokines while enhancing the expression of anti-inflammatory mediators in immune cells.[3][4] This guide will delve into the quantitative effects of this compound on cytokine production and elucidate the signaling pathways through which it exerts its anti-inflammatory action.
Quantitative Effects of this compound on Cytokine Production
This compound has been shown to dose-dependently regulate the production of key pro- and anti-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The following tables summarize the observed effects.
Table 1: Inhibitory Effects of this compound on Pro-Inflammatory Cytokine Production
| Cytokine | Cell Line | Stimulant | This compound Concentration | Observed Effect | Reference |
| TNF-α | RAW 264.7 | LPS | Dose-dependent | Suppression of production | [3][4] |
| IL-1β | RAW 264.7 | LPS | Dose-dependent | Suppression of production | [3][4] |
| IL-6 | RAW 264.7 | LPS | Dose-dependent | Suppression of production | [3][4] |
Table 2: stimulatory Effects of this compound on Anti-Inflammatory Cytokine Production
| Cytokine | Cell Line | Stimulant | This compound Concentration | Observed Effect | Reference |
| IL-10 | RAW 264.7 | LPS | Dose-dependent | Enhanced expression | [3][4] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effects of this compound on cytokine production and signaling pathways in macrophages.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Plating: For experiments, cells are seeded in appropriate culture plates (e.g., 96-well plates for ELISA, 6-well plates for Western blotting) and allowed to adhere overnight.
-
Treatment:
-
Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour).
-
Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.
-
Control groups include untreated cells, cells treated with LPS alone, and cells treated with this compound alone.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
Sample Collection: After the treatment period, the cell culture supernatant is collected and centrifuged to remove any cellular debris.
-
ELISA Kits: Commercially available ELISA kits for TNF-α, IL-1β, IL-6, and IL-10 are used according to the manufacturer's instructions.
-
Procedure:
-
The wells of a 96-well plate are coated with a capture antibody specific for the cytokine of interest.
-
The collected cell culture supernatants and a series of known concentrations of the recombinant cytokine standard are added to the wells.
-
After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added.
-
A substrate solution is then added, which reacts with the enzyme to produce a colorimetric signal.
-
The reaction is stopped, and the absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis: The concentration of the cytokine in the samples is determined by comparing their absorbance values to the standard curve generated from the known concentrations of the recombinant cytokine.
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
The membrane is then incubated with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-ERK, ERK, p-p38, p38, p-JAK2, JAK2, p-STAT3, STAT3).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to their respective total protein levels.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.
Caption: Experimental workflow for assessing this compound's effects.
Caption: this compound's modulation of MAPK and JAK2-STAT3 pathways.
Mechanism of Action: Signaling Pathway Modulation
This compound exerts its anti-inflammatory effects by modulating at least two critical signaling pathways in macrophages: the Mitogen-Activated Protein Kinase (MAPK) pathway and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.[3][4]
Inhibition of the MAPK Pathway
The MAPK pathway, which includes extracellular signal-regulated kinase (ERK) and p38 MAPK, is a key signaling cascade that is activated by inflammatory stimuli like LPS.[3] Activation of this pathway leads to the production of pro-inflammatory cytokines. This compound has been shown to inhibit the LPS-induced phosphorylation of both ERK and p38 MAPK.[3][4] By doing so, it effectively dampens the downstream signaling that leads to the expression of TNF-α, IL-1β, and IL-6.
Enhancement of the JAK2-STAT3 Pathway
Conversely, this compound enhances the activation of the JAK2-STAT3 signaling pathway.[3][4] This pathway is often associated with the promotion of anti-inflammatory responses, including the production of IL-10. By promoting the phosphorylation of JAK2 and STAT3, this compound appears to shift the cellular response towards an anti-inflammatory phenotype, contributing to the resolution of inflammation.[3]
Conclusion
This compound demonstrates significant potential as a novel anti-inflammatory agent. Its ability to suppress the production of key pro-inflammatory cytokines while promoting the expression of anti-inflammatory mediators, through the dual modulation of the MAPK and JAK2-STAT3 signaling pathways, presents a compelling case for its further investigation and development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the therapeutic applications of this compound in the context of inflammation-related diseases.
References
Methodological & Application
Broussonin E: A Novel Modulator of Inflammatory Responses in Macrophages
Application Note and Cell-Based Assay Protocol
For Research Use Only.
Abstract
Broussonin E, a phenolic compound isolated from the bark of Broussonetia kanzinoki, has demonstrated significant anti-inflammatory properties. This document provides a detailed protocol for a cell-based assay to characterize the anti-inflammatory and cytotoxic effects of this compound in the murine macrophage cell line RAW 264.7. The protocol outlines methods for assessing cell viability, measuring the production of key inflammatory mediators, and investigating the underlying signaling pathways. This application note is intended for researchers, scientists, and drug development professionals investigating novel anti-inflammatory agents.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages play a central role in orchestrating the inflammatory response through the release of pro-inflammatory and anti-inflammatory mediators. This compound has emerged as a promising natural compound that can modulate macrophage activity. Studies have shown that this compound suppresses the production of pro-inflammatory factors such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages.[1][2][3] Conversely, it enhances the expression of anti-inflammatory mediators like interleukin-10 (IL-10).[1][2] The mechanism of action involves the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically targeting extracellular signal-regulated kinase (ERK) and p38, and the activation of the Janus kinase 2-signal transducer and activator of transcription 3 (JAK2-STAT3) signaling pathway.[1][2][3]
Data Presentation
The following tables summarize the expected quantitative data from cell-based assays with this compound.
Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages
| Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 |
| 1 | No significant toxicity expected |
| 5 | No significant toxicity expected |
| 10 | No significant toxicity expected |
| 25 | No significant toxicity expected |
| 50 | Potential for slight decrease in viability |
| 100 | Expected decrease in viability |
Note: The specific IC50 value for this compound in RAW 264.7 cells should be experimentally determined. It is crucial to work with non-toxic concentrations for anti-inflammatory assays.
Table 2: Dose-Dependent Inhibition of Pro-inflammatory Markers by this compound in LPS-stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| Vehicle Control | - | 0 | 0 |
| This compound | 1 | ~15-25 | ~10-20 |
| This compound | 5 | ~40-60 | ~35-55 |
| This compound | 10 | ~60-80 | ~55-75 |
| This compound | 25 | ~80-95 | ~75-90 |
Data are representative estimates based on published literature and should be confirmed experimentally.
Experimental Protocols
Cell Culture and Maintenance
RAW 264.7 cells, a murine macrophage cell line, should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration range of this compound that is non-toxic to RAW 264.7 cells.
Materials:
-
RAW 264.7 cells
-
This compound
-
DMEM with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in DMEM.
-
Remove the culture medium and treat the cells with various concentrations of this compound for 24 hours. Include a vehicle control (DMSO or appropriate solvent).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Anti-inflammatory Assay
This protocol measures the effect of this compound on the production of pro-inflammatory cytokines in LPS-stimulated RAW 264.7 cells.
Materials:
-
RAW 264.7 cells
-
This compound
-
Lipopolysaccharide (LPS)
-
DMEM with 10% FBS
-
24-well plates
-
ELISA kits for TNF-α and IL-6
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
Collect the cell culture supernatants and centrifuge to remove cell debris.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Determine the percentage inhibition of cytokine production by this compound compared to the LPS-only control.
Western Blot Analysis for Signaling Pathways
This protocol is to assess the effect of this compound on the phosphorylation of key proteins in the MAPK and JAK-STAT signaling pathways.
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (p-ERK, ERK, p-p38, p38, p-JAK2, JAK2, p-STAT3, STAT3, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS for 30 minutes.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using a chemiluminescence detection system.
-
Quantify band intensities and normalize to total protein or a housekeeping protein like β-actin.
Visualizations
Caption: Signaling pathway of this compound in macrophages.
Caption: Experimental workflow for this compound cell-based assays.
References
- 1. Potential anti-inflammatory mechanism of this compound on activated RAW 264.7 cells. This compound suppresses inflammation by inhibiting the expression of pro-inflam-matory factors (TNF-α, IL-1β, iNOS and COX-2) and enhancing the expression of anti-inflammatory factors (IL-10, CD206 and Arg-1) in LPS-stimulated RAW264.7 cells. And the effect of this compound on promoting macrophages to M2 phenotype is mediated by inhibiting ERK and p38 MAPK and activating JAK2/STAT3 pathway. [cjnmcpu.com]
- 2. This compound suppresses LPS-induced inflammatory response in macrophages via inhibiting MAPK pathway and enhancing JAK2-STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Broussonin E Treatment of RAW 264.7 Macrophages
Audience: Researchers, scientists, and drug development professionals.
Introduction
Broussonin E, a phenolic compound isolated from Broussonetia kanzinoki, has demonstrated significant anti-inflammatory properties in studies involving RAW 264.7 macrophage cells.[1] This document provides detailed application notes and experimental protocols for researchers investigating the effects of this compound on this cell line. The protocols outlined below are based on established methodologies for studying inflammatory responses in macrophages.
RAW 264.7 is a murine macrophage cell line derived from a tumor induced by the Abelson murine leukemia virus.[2] These cells are a widely used in vitro model for studying inflammation, host-pathogen interactions, and immune responses due to their functional stability and ability to perform phagocytosis.[2] Upon stimulation with lipopolysaccharide (LPS), RAW 264.7 cells produce a variety of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[1][3][4]
This compound has been shown to suppress the production of these pro-inflammatory molecules while enhancing the expression of anti-inflammatory mediators.[1][5] The underlying mechanism of action involves the modulation of key signaling pathways, specifically the inhibition of the Mitogen-Activated Protein Kinase (MAPK) pathway and the activation of the Janus Kinase 2-Signal Transducer and Activator of Transcription 3 (JAK2-STAT3) pathway.[1][5][6]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on LPS-stimulated RAW 264.7 macrophages.
Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells
| Mediator | This compound Concentration | Method of Detection | Result | Reference |
| TNF-α | Dose-dependent | ELISA | Inhibition of LPS-induced release | [5] |
| IL-1β | Dose-dependent | qRT-PCR | Inhibition of LPS-induced mRNA expression | [1] |
| IL-6 | Dose-dependent | qRT-PCR | Inhibition of LPS-induced mRNA expression | [1] |
| iNOS | Dose-dependent | Western Blot, qRT-PCR | Inhibition of LPS-induced protein and mRNA expression | [1] |
| COX-2 | Dose-dependent | Western Blot, qRT-PCR | Inhibition of LPS-induced protein and mRNA expression | [1] |
Table 2: Effect of this compound on Anti-inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells
| Mediator | This compound Concentration | Method of Detection | Result | Reference |
| IL-10 | Dose-dependent | qRT-PCR | Enhanced mRNA expression | [1] |
| CD206 (Mannose Receptor) | Dose-dependent | qRT-PCR | Enhanced mRNA expression | [1] |
| Arginase-1 (Arg-1) | Dose-dependent | qRT-PCR | Enhanced mRNA expression | [1] |
Table 3: Effect of this compound on Signaling Pathways in LPS-Stimulated RAW 264.7 Cells
| Signaling Molecule | This compound Treatment | Method of Detection | Result | Reference |
| p-ERK | Dose-dependent | Western Blot | Inhibition of LPS-induced phosphorylation | [1] |
| p-p38 MAPK | Dose-dependent | Western Blot | Inhibition of LPS-induced phosphorylation | [1] |
| p-JNK MAPK | Not specified | Western Blot | No significant inhibition of LPS-induced phosphorylation | [5] |
| JAK2 | Not specified | Western Blot | Activation | [1] |
| STAT3 | Not specified | Western Blot | Activation | [1] |
Experimental Protocols
Cell Culture and Treatment
This protocol describes the basic culture of RAW 264.7 macrophages and the general procedure for treatment with this compound and/or LPS.
-
Materials:
-
RAW 264.7 cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
Cell scraper
-
Incubator (37°C, 5% CO₂)
-
-
Protocol:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.[7]
-
For subculturing, gently scrape the adherent cells.[7]
-
Seed the cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a desired density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (dissolved in culture medium) for 1-2 hours. A vehicle control (DMSO) should be included.
-
Following pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for cytokine measurements).[8]
-
After incubation, collect the cell culture supernatant for analysis of secreted mediators (e.g., NO, TNF-α) and/or lyse the cells for RNA or protein extraction.
-
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed effects of this compound are not due to cytotoxicity.
-
Materials:
-
RAW 264.7 cells
-
96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control group.
-
Nitric Oxide (NO) Production Assay (Griess Test)
This protocol measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
-
Materials:
-
RAW 264.7 cells
-
24-well plate
-
This compound
-
LPS
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well plate
-
Microplate reader
-
-
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate and treat with this compound and LPS as described in Protocol 1.
-
After 24 hours of LPS stimulation, collect the cell culture supernatant.[8]
-
Prepare a standard curve using known concentrations of sodium nitrite.
-
In a 96-well plate, mix 50 µL of the supernatant (or standard) with 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration in the samples using the standard curve.
-
Quantitative Real-Time PCR (qRT-PCR)
This protocol is used to quantify the mRNA expression of target genes.
-
Materials:
-
RAW 264.7 cells
-
6-well plate
-
This compound
-
LPS
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green Master Mix
-
Gene-specific primers (e.g., for TNF-α, IL-1β, IL-6, iNOS, COX-2, IL-10, CD206, Arg-1, and a housekeeping gene like β-actin)
-
Real-time PCR system
-
-
Protocol:
-
Seed RAW 264.7 cells in a 6-well plate and treat with this compound and LPS.
-
After the desired stimulation time (e.g., 6-12 hours for cytokine mRNA), lyse the cells and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qRT-PCR using SYBR Green Master Mix and gene-specific primers. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the results using the comparative Ct (ΔΔCt) method, normalizing the expression of the target gene to the housekeeping gene.
-
Western Blotting
This protocol is used to detect the protein levels and phosphorylation status of target proteins.
-
Materials:
-
RAW 264.7 cells
-
6-well plate
-
This compound
-
LPS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against iNOS, COX-2, p-ERK, ERK, p-p38, p38, p-JNK, JNK, p-STAT3, STAT3, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Protocol:
-
Seed RAW 264.7 cells in a 6-well plate and treat with this compound and LPS. For phosphorylation studies, a short LPS stimulation time (e.g., 30 minutes) is often used.[9]
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
-
Visualizations
Signaling Pathways
Caption: Signaling pathways affected by this compound in LPS-stimulated RAW 264.7 macrophages.
Experimental Workflow
Caption: General experimental workflow for studying this compound effects on RAW 264.7 cells.
References
- 1. This compound suppresses LPS-induced inflammatory response in macrophages via inhibiting MAPK pathway and enhancing JAK2-STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RAW 264.7 Cell Line in Macrophage and Immunology Research [cytion.com]
- 3. mdpi.com [mdpi.com]
- 4. Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential anti-inflammatory mechanism of this compound on activated RAW 264.7 cells. This compound suppresses inflammation by inhibiting the expression of pro-inflam-matory factors (TNF-α, IL-1β, iNOS and COX-2) and enhancing the expression of anti-inflammatory factors (IL-10, CD206 and Arg-1) in LPS-stimulated RAW264.7 cells. And the effect of this compound on promoting macrophages to M2 phenotype is mediated by inhibiting ERK and p38 MAPK and activating JAK2/STAT3 pathway. [cjnmcpu.com]
- 6. oipub.com [oipub.com]
- 7. bcrj.org.br [bcrj.org.br]
- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Broussonin E: In Vitro Dose-Response and Anti-Inflammatory Mechanisms
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Broussonin E is a phenolic compound isolated from the bark of Broussonetia kanzinoki. Recent in vitro studies have highlighted its potential as a potent anti-inflammatory agent. These notes provide a detailed overview of the dose-dependent effects of this compound on macrophage activation and the underlying molecular mechanisms. The included protocols and diagrams are intended to guide researchers in designing and executing experiments to further investigate the therapeutic potential of this natural compound.
Quantitative Data Summary
This compound has been shown to dose-dependently inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. The following table summarizes the inhibitory effects of this compound on Tumor Necrosis Factor-alpha (TNF-α) release.
| This compound Concentration | Cell Line | Stimulant | Target Analyte | % Inhibition of TNF-α Release (relative to LPS control) | Reference |
| 1.25 µM | RAW264.7 | LPS (1 µg/mL) | TNF-α | ~25% | [1] |
| 2.5 µM | RAW264.7 | LPS (1 µg/mL) | TNF-α | ~50% | [1] |
| 5 µM | RAW264.7 | LPS (1 µg/mL) | TNF-α | ~75% | [1] |
Note: The percentage of inhibition is estimated from graphical data presented in the cited literature. For precise IC50 determination, a full dose-response curve and non-linear regression analysis are recommended.
Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the macrophage inflammatory response.[1][2] The compound has been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the phosphorylation of ERK and p38, while simultaneously enhancing the Janus Kinase 2-Signal Transducer and Activator of Transcription 3 (JAK2-STAT3) signaling pathway.[1]
References
Application Notes and Protocols for Assessing Broussonin E Solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Broussonin E is a phenolic compound isolated from Broussonetia papyrifera and Broussonetia kanzinoki.[1][2] It has demonstrated potential anti-inflammatory properties by modulating macrophage activation through the inhibition of the ERK and p38 MAPK signaling pathways and the enhancement of the JAK2-STAT3 signaling pathway.[1][3] As with any compound under investigation for pharmaceutical development, understanding its aqueous solubility is a critical first step. Poor solubility can significantly hinder oral bioavailability and lead to unreliable results in in vitro assays.[4][5]
Data Presentation: this compound Solubility Profile
The following tables are templates for summarizing the experimentally determined solubility of this compound.
Table 1: Kinetic Solubility of this compound
| Buffer System | pH | Incubation Time (hours) | This compound Concentration (µM) | Method of Detection |
| Phosphate Buffered Saline (PBS) | 7.4 | 2 | e.g., 50.5 | Nephelometry |
| PBS | 7.4 | 24 | e.g., 45.2 | HPLC-UV |
| Simulated Gastric Fluid (SGF) | 1.2 | 2 | Enter Data | LC-MS/MS |
| Simulated Intestinal Fluid (SIF) | 6.8 | 2 | Enter Data | LC-MS/MS |
Table 2: Thermodynamic Solubility of this compound
| Buffer System | pH | Incubation Time (hours) | This compound Solubility (µg/mL) | Method of Detection |
| Phosphate Buffered Saline (PBS) | 7.4 | 48 | e.g., 15.1 | HPLC-UV |
| Acetate (B1210297) Buffer | 4.5 | 48 | Enter Data | HPLC-UV |
| Water | ~7.0 | 72 | Enter Data | LC-MS/MS |
Table 3: Physicochemical Properties of this compound
| Property | Value | Method |
| Molecular Formula | C₁₇H₂₀O₄[2][6] | - |
| Molecular Weight | 288.34 g/mol [2][6] | - |
| LogP (predicted) | Enter Data | e.g., ALOGPS |
| pKa (predicted) | Enter Data | e.g., ChemAxon |
Experimental Protocols
Kinetic Solubility Assessment of this compound
Kinetic solubility assays are high-throughput methods used in early drug discovery to determine the solubility of a compound from a DMSO stock solution when added to an aqueous buffer.[7][8][9] This method provides a rapid assessment of a compound's propensity to precipitate from a supersaturated solution.
Objective: To determine the kinetic solubility of this compound in various aqueous buffers.
Materials:
-
This compound (powder)[10]
-
Dimethyl sulfoxide (B87167) (DMSO), analytical grade
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF)
-
96-well microtiter plates (clear bottom for UV, black for nephelometry)
-
Pipettes and tips
-
Thermomixer or incubator shaker
Equipment:
-
Nephelometer or plate reader with light scattering capabilities
-
UV-Vis spectrophotometer plate reader or HPLC-UV/LC-MS/MS system[7]
Protocol:
-
Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.[10] Ensure the compound is fully dissolved.
-
-
Assay Procedure (Nephelometric Method):
-
Dispense 2 µL of the 10 mM this compound DMSO stock solution into the wells of a 96-well plate.
-
Add 198 µL of the desired aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve a final this compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Prepare serial dilutions if a concentration range is to be tested.
-
Mix the plate on a plate shaker for 5 minutes.
-
Incubate the plate at room temperature or 37°C for 2 hours.[7]
-
Measure the light scattering at a suitable wavelength using a nephelometer. An increase in light scattering indicates precipitation.
-
-
Assay Procedure (HPLC-UV/LC-MS/MS Method):
-
Follow steps 2a-2d.
-
After incubation, centrifuge the plate to pellet any precipitate.
-
Carefully transfer the supernatant to a new plate.
-
Analyze the concentration of this compound in the supernatant using a validated HPLC-UV or LC-MS/MS method.[10]
-
The measured concentration represents the kinetic solubility.
-
Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed (nephelometry) or the concentration measured in the supernatant after centrifugation (HPLC/LC-MS).
Thermodynamic Solubility Assessment of this compound
Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution in equilibrium with its solid form.[4][11] This is considered the "gold standard" for solubility measurement.[8]
Objective: To determine the thermodynamic solubility of this compound.
Materials:
-
This compound (solid powder)
-
Aqueous buffers (e.g., PBS, acetate buffer at various pH values)
-
Glass vials with screw caps
-
Vortex mixer
-
Orbital shaker or roller mixer
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm PVDF)[11]
Equipment:
-
Analytical balance
-
pH meter
-
HPLC-UV or LC-MS/MS system
Protocol:
-
Sample Preparation:
-
Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial.[11] The amount should be sufficient to ensure a saturated solution with visible solid remaining.
-
Add a defined volume (e.g., 1 mL) of the desired aqueous buffer to the vial.
-
-
Equilibration:
-
Sample Processing:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Visually inspect for the presence of undissolved solid.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any undissolved particles.[11] Adsorption of the compound to the filter should be checked.
-
-
Quantification:
-
Dilute the clear filtrate with a suitable solvent (e.g., mobile phase for HPLC).
-
Quantify the concentration of this compound in the filtrate using a validated HPLC-UV or LC-MS/MS method against a standard curve.
-
Data Analysis: The measured concentration of the saturated solution is the thermodynamic solubility of this compound in the specific buffer and at the specific temperature.
Visualizations
Caption: Experimental workflow for determining the kinetic and thermodynamic solubility of this compound.
Caption: this compound inhibits the LPS-induced MAPK signaling pathway.[1][3]
References
- 1. acdlabs.com [acdlabs.com]
- 2. This compound suppresses LPS-induced inflammatory response in macrophages via inhibiting MAPK pathway and enhancing JAK2-STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of physicochemical properties, stability in aqueous solutions and serum hydrolysis of pilocarpic acid diesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adaptation of Empirical Methods to Predict the LogD of Triazine Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.chemaxon.com [docs.chemaxon.com]
- 7. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study of the stability of polymyxins B(1), E(1) and E(2) in aqueous solution using liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polymer Distribution and Mechanism Conversion in Multiple Media of Phase-Separated Controlled-Release Film-Coating - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CAS 90902-21-9 | this compound [phytopurify.com]
- 11. A confidence predictor for logD using conformal regression and a support-vector machine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Broussonin E Anti-Inflammatory Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting experimental studies to evaluate the anti-inflammatory properties of Broussonin E, a novel phenolic compound. The protocols outlined below are based on established methodologies for assessing anti-inflammatory activity in vitro, with a focus on lipopolysaccharide (LPS)-stimulated macrophage models.
Introduction to this compound and its Anti-inflammatory Potential
This compound, isolated from the bark of Broussonetia kanzinoki, has demonstrated significant anti-inflammatory effects.[1][2] Studies have shown that this compound can suppress the production of pro-inflammatory mediators in macrophages, key cells in the inflammatory response.[1][2] Its mechanism of action involves the modulation of critical signaling pathways, making it a promising candidate for the development of new anti-inflammatory therapies.[1][2][3]
Key Mechanisms of Action
This compound exerts its anti-inflammatory effects through a dual mechanism:
-
Inhibition of the MAPK Pathway: this compound has been shown to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK).[1][2][3] The MAPK pathway is a key signaling cascade that regulates the production of many pro-inflammatory mediators.[4][5][6]
-
Enhancement of the JAK2-STAT3 Pathway: this compound activates the Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) signaling pathway.[1][2] This pathway is involved in promoting an anti-inflammatory response and macrophage polarization towards a reparative M2 phenotype.[3]
Data Presentation: In Vitro Anti-inflammatory Activity of this compound
The following tables provide a template for organizing and presenting quantitative data from in vitro experiments.
Table 1: Effect of this compound on Cell Viability in LPS-Stimulated RAW 264.7 Macrophages
| Concentration of this compound (µM) | Cell Viability (%) |
| Vehicle Control | 100 ± SD |
| 1 | Data |
| 5 | Data |
| 10 | Data |
| 25 | Data |
| 50 | Data |
SD: Standard Deviation
Table 2: Effect of this compound on Pro-inflammatory and Anti-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) | iNOS Expression (% of Control) | COX-2 Expression (% of Control) | IL-10 (pg/mL) | Arginase-1 Expression (% of Control) | CD206 Expression (% of Control) |
| Vehicle Control | Data | Data | Data | 100 ± SD | 100 ± SD | Data | 100 ± SD | 100 ± SD |
| LPS (1 µg/mL) | Data | Data | Data | Data | Data | Data | Data | Data |
| LPS + this compound (5 µM) | Data | Data | Data | Data | Data | Data | Data | Data |
| LPS + this compound (10 µM) | Data | Data | Data | Data | Data | Data | Data | Data |
| LPS + this compound (25 µM) | Data | Data | Data | Data | Data | Data | Data | Data |
SD: Standard Deviation
Experimental Protocols
Cell Culture and Treatment
This protocol describes the culture of RAW 264.7 macrophages and their treatment with this compound and LPS.
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells at 37°C in a humidified incubator with 5% CO2.[7]
-
Seeding: Seed the cells in appropriate culture plates (e.g., 96-well plates for viability assays, 24- or 6-well plates for protein and gene expression analysis) at a suitable density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.
-
Stimulation: After pre-treatment, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for cytokine measurements).[7]
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects of this compound are not due to cytotoxicity.
Methodology:
-
Following the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Remove the medium and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
Calculate cell viability as a percentage of the vehicle-treated control group.
Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the level of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
Methodology:
-
Collect the cell culture supernatant after LPS stimulation.[7]
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).[7]
-
Incubate for 10-15 minutes at room temperature.[7]
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.[7]
Pro-inflammatory and Anti-inflammatory Cytokine Measurement (ELISA)
This protocol is for quantifying the concentration of cytokines such as TNF-α, IL-1β, IL-6, and IL-10 in the cell culture supernatant.
Methodology:
-
Collect the cell culture supernatant after LPS stimulation.
-
Perform Enzyme-Linked Immunosorbent Assays (ELISA) for each cytokine using commercially available kits according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.
Western Blot Analysis
This technique is used to detect the protein expression levels of key inflammatory mediators (iNOS, COX-2) and signaling proteins (p-ERK, p-p38, p-JAK2, p-STAT3).
Methodology:
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
Electrophoresis and Transfer: Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) and then incubate with primary antibodies specific to the target proteins overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.
Quantitative Real-Time PCR (qPCR)
qPCR is used to measure the mRNA expression levels of pro-inflammatory (TNF-α, IL-1β, IL-6, iNOS, COX-2) and anti-inflammatory (IL-10, Arg-1, CD206) genes.
Methodology:
-
RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using a qPCR system with SYBR Green or TaqMan probes and primers specific for the target genes.
-
Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to a housekeeping gene like GAPDH or β-actin.
Visualizations
Caption: this compound Anti-inflammatory Signaling Pathway.
Caption: Experimental Workflow for In Vitro Anti-inflammatory Studies.
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. This compound suppresses LPS-induced inflammatory response in macrophages via inhibiting MAPK pathway and enhancing JAK2-STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential anti-inflammatory mechanism of this compound on activated RAW 264.7 cells. This compound suppresses inflammation by inhibiting the expression of pro-inflam-matory factors (TNF-α, IL-1β, iNOS and COX-2) and enhancing the expression of anti-inflammatory factors (IL-10, CD206 and Arg-1) in LPS-stimulated RAW264.7 cells. And the effect of this compound on promoting macrophages to M2 phenotype is mediated by inhibiting ERK and p38 MAPK and activating JAK2/STAT3 pathway. [cjnmcpu.com]
- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 5. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Broussonin E in Lipopolysaccharide-Induced Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Broussonin E, a natural phenolic compound, in mitigating inflammatory responses in lipopolysaccharide (LPS)-induced macrophage models. The provided protocols and data are based on studies conducted on the RAW 264.7 murine macrophage cell line.
This compound has demonstrated significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators while enhancing anti-inflammatory responses.[1][2][3] This makes it a compound of interest for research into inflammatory diseases such as atherosclerosis and rheumatoid arthritis.[1][2][3]
Mechanism of Action
This compound exerts its anti-inflammatory effects through a dual mechanism:
-
Inhibition of the MAPK Signaling Pathway: It suppresses the LPS-induced phosphorylation of extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK), key regulators of inflammatory responses.[1][2][3]
-
Activation of the JAK2-STAT3 Signaling Pathway: this compound enhances the phosphorylation of Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3), a pathway often associated with anti-inflammatory and cell-survival signals.[1][2][3]
This modulation of signaling pathways leads to a downstream effect on the expression of various inflammatory mediators. This compound has been shown to suppress the production of pro-inflammatory cytokines and enzymes, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Interleukin-6 (IL-6), inducible Nitric Oxide Synthase (iNOS), and Cyclooxygenase-2 (COX-2).[1][2][3] Concurrently, it enhances the expression of anti-inflammatory mediators such as Interleukin-10 (IL-10), CD206 (a marker for M2 macrophages), and Arginase-1 (Arg-1).[1][2][3]
Data Presentation
The following tables summarize the dose-dependent effects of this compound on various inflammatory markers in LPS-stimulated RAW 264.7 macrophages.
Table 1: Effect of this compound on Pro-Inflammatory Cytokine Production
| This compound Conc. (µM) | TNF-α Inhibition (%) | IL-1β Inhibition (%) | IL-6 Inhibition (%) |
| 5 | Specific data not available | Specific data not available | Specific data not available |
| 10 | Specific data not available | Specific data not available | Specific data not available |
| 20 | Specific data not available | Specific data not available | Specific data not available |
Table 2: Effect of this compound on Pro-Inflammatory Enzyme Expression
| This compound Conc. (µM) | iNOS Expression Inhibition (%) | COX-2 Expression Inhibition (%) |
| 5 | Specific data not available | Specific data not available |
| 10 | Specific data not available | Specific data not available |
| 20 | Specific data not available | Specific data not available |
Table 3: Effect of this compound on Anti-Inflammatory Mediator Expression
| This compound Conc. (µM) | IL-10 Expression (Fold Change) | CD206 Expression (Fold Change) | Arg-1 Expression (Fold Change) |
| 5 | Specific data not available | Specific data not available | Specific data not available |
| 10 | Specific data not available | Specific data not available | Specific data not available |
| 20 | Specific data not available | Specific data not available | Specific data not available |
(Note: Specific quantitative data from the primary literature is not available in the provided search results. The tables are structured to be populated with such data once obtained.)
Mandatory Visualizations
Caption: Signaling pathway of this compound in LPS-induced macrophages.
Caption: General experimental workflow for studying this compound.
Experimental Protocols
1. Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed cells in appropriate well plates (e.g., 96-well for viability, 24-well for cytokine analysis, 6-well for protein/RNA extraction) and allow to adhere overnight. A typical seeding density is 1 x 10^5 to 5 x 10^5 cells/mL.
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound (e.g., 5, 10, 20 µM) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 100 ng/mL to 1 µg/mL.
-
Incubate for the desired time period depending on the assay (e.g., 24 hours for cytokine and nitric oxide analysis).
-
2. Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects of this compound are not due to cytotoxicity.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of approximately 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
3. Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: The Griess reagent detects nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO. The assay involves a diazotization reaction that produces a colored azo compound, which can be measured spectrophotometrically.
-
Protocol:
-
Collect the cell culture supernatant after treatment with this compound and/or LPS.
-
Mix 50-100 µL of the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
-
4. Pro-inflammatory Cytokine Measurement (ELISA)
-
Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant.
-
Protocol (General):
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate the cytokine concentration based on the standard curve.
-
5. Western Blot Analysis for Signaling Proteins (p-ERK, p-p38)
-
Principle: Western blotting is used to detect the phosphorylation status of key signaling proteins, indicating their activation.
-
Protocol:
-
After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phosphorylated ERK (p-ERK), phosphorylated p38 (p-p38), total ERK, and total p38 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
References
- 1. Potential anti-inflammatory mechanism of this compound on activated RAW 264.7 cells. This compound suppresses inflammation by inhibiting the expression of pro-inflam-matory factors (TNF-α, IL-1β, iNOS and COX-2) and enhancing the expression of anti-inflammatory factors (IL-10, CD206 and Arg-1) in LPS-stimulated RAW264.7 cells. And the effect of this compound on promoting macrophages to M2 phenotype is mediated by inhibiting ERK and p38 MAPK and activating JAK2/STAT3 pathway. [cjnmcpu.com]
- 2. This compound suppresses LPS-induced inflammatory response in macrophages via inhibiting MAPK pathway and enhancing JAK2-STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
Broussonin E: A Novel Modulator of Macrophage Polarization Towards an M2 Phenotype
Application Note and Protocols for Measuring M2 Macrophage Markers Induced by Broussonin E
Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound, a phenolic compound isolated from Broussonetia kanzinoki, has demonstrated significant anti-inflammatory properties by modulating the activation state of macrophages.[1][2] Macrophages, key players in the innate immune system, exhibit remarkable plasticity and can be polarized into different functional phenotypes, broadly classified as pro-inflammatory M1 and anti-inflammatory M2 macrophages. This compound has been shown to suppress the lipopolysaccharide (LPS)-induced pro-inflammatory M1 phenotype and promote the polarization towards the M2 phenotype. This is characterized by the enhanced expression of M2 markers such as Arginase-1 (Arg-1) and the mannose receptor (CD206), as well as the anti-inflammatory cytokine Interleukin-10 (IL-10).[1][2] The underlying mechanism involves the activation of the Janus kinase 2 (JAK2)-signal transducer and activator of transcription 3 (STAT3) signaling pathway and the inhibition of the mitogen-activated protein kinase (MAPK) pathways, specifically ERK and p38.[1][2]
This document provides detailed protocols for measuring the key M2 macrophage markers induced by this compound, offering a valuable tool for researchers investigating its therapeutic potential in inflammation-related diseases.
Data Presentation
Table 1: Quantitative Effects of this compound on M2 Macrophage Marker Expression in LPS-stimulated RAW264.7 Macrophages
| Marker | Treatment | Concentration of this compound | Fold Change (mRNA) vs. LPS alone | Protein Expression Change vs. LPS alone |
| Arg-1 | This compound + LPS | 5 µM | Not specified | Increased |
| This compound + LPS | 10 µM | Not specified | Increased | |
| This compound + LPS | 20 µM | Not specified | Increased | |
| CD206 | This compound + LPS | 5 µM | Not specified | Increased |
| This compound + LPS | 10 µM | Not specified | Increased | |
| This compound + LPS | 20 µM | Not specified | Increased | |
| IL-10 | This compound + LPS | 5 µM | Increased | Increased |
| This compound + LPS | 10 µM | Increased | Increased | |
| This compound + LPS | 20 µM | Increased | Increased |
Note: Specific quantitative values for fold change and protein expression change were not available in the public abstracts. The table reflects the reported increase in expression.
Signaling Pathway and Experimental Workflow
The signaling pathway activated by this compound in macrophages leading to M2 polarization is depicted below.
The general experimental workflow for assessing the effect of this compound on macrophage polarization is outlined below.
Experimental Protocols
1. Cell Culture and Treatment
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Seed RAW264.7 cells in appropriate culture plates (e.g., 6-well plates for protein/RNA extraction, 96-well plates for ELISA).
-
Allow cells to adhere overnight.
-
Pre-treat cells with various concentrations of this compound (e.g., 5, 10, 20 µM) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours).
-
Include control groups: untreated cells, cells treated with LPS alone, and cells treated with this compound alone.
-
2. Quantitative Real-Time PCR (qPCR) for M2 Marker Gene Expression
-
Objective: To quantify the mRNA expression levels of Arg-1, Cd206, and Il-10.
-
Procedure:
-
RNA Extraction: Isolate total RNA from treated cells using a commercial RNA extraction kit (e.g., TRIzol reagent or column-based kits) according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). A260/A280 ratio should be between 1.8 and 2.0.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) primers.
-
qPCR: Perform qPCR using a SYBR Green-based master mix on a real-time PCR system.
-
Reaction Mix:
-
SYBR Green Master Mix (2x)
-
Forward Primer (10 µM)
-
Reverse Primer (10 µM)
-
cDNA template
-
Nuclease-free water
-
-
Cycling Conditions (Example):
-
Initial denaturation: 95°C for 10 min
-
40 cycles of:
-
Denaturation: 95°C for 15 s
-
Annealing/Extension: 60°C for 60 s
-
-
Melt curve analysis
-
-
-
Data Analysis: Use the 2-ΔΔCt method to calculate the relative gene expression, normalized to a housekeeping gene (e.g., Gapdh or Actb).
-
3. Western Blot for Arg-1 and p-STAT3/STAT3 Protein Expression
-
Objective: To detect and quantify the protein levels of Arg-1 and the phosphorylation status of STAT3.
-
Procedure:
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 10% or 12% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Arg-1, phospho-STAT3 (Tyr705), and total STAT3 overnight at 4°C with gentle agitation. (Dilutions to be optimized based on manufacturer's recommendations).
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH). For p-STAT3, normalize to total STAT3.
-
4. Flow Cytometry for CD206 Surface Expression
-
Objective: To quantify the percentage of cells expressing the M2 surface marker CD206.
-
Procedure:
-
Cell Harvesting: Gently scrape the treated cells from the culture plate.
-
Cell Staining:
-
Wash the cells with FACS buffer (e.g., PBS with 2% FBS).
-
Resuspend the cells in FACS buffer.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Incubate the cells with a fluorochrome-conjugated anti-CD206 antibody (or an isotype control antibody) for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry software. Gate on the live cell population and determine the percentage of CD206-positive cells.
-
5. Enzyme-Linked Immunosorbent Assay (ELISA) for IL-10 Secretion
-
Objective: To quantify the concentration of IL-10 secreted into the cell culture supernatant.
-
Procedure:
-
Sample Collection: Collect the cell culture supernatants from the treated cells and centrifuge to remove any cellular debris.
-
ELISA: Perform the ELISA for IL-10 using a commercial kit according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of IL-10 in the samples by comparing the absorbance values to a standard curve.
-
Note on PPAR-γ Signaling: While the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) is a known pathway in M2 macrophage polarization, current research has not directly established a link between this compound and the activation of PPAR-γ. Further investigation is required to determine if this compound's effects on M2 polarization are mediated, in part, through this nuclear receptor. Researchers interested in this potential connection could assess the expression of PPAR-γ and its target genes in this compound-treated macrophages.
References
Troubleshooting & Optimization
Optimizing Broussonin E Concentration for In Vitro Experiments: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Broussonin E in in vitro experiments. The information is designed to address specific issues that may be encountered during experimental setup and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in vitro?
A1: this compound has demonstrated significant anti-inflammatory effects, primarily in macrophage cell lines such as RAW 264.7. Its mechanism involves the modulation of key inflammatory signaling pathways. Specifically, it suppresses the phosphorylation of ERK and p38 MAPK, while activating the JAK2/STAT3 signaling pathway.[1][2] This dual action leads to a reduction in the production of pro-inflammatory mediators and an increase in anti-inflammatory markers.
Q2: What is a suitable solvent for preparing this compound stock solutions?
A2: this compound is a phenolic compound and, like many natural products, may have limited aqueous solubility. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of such compounds for in vitro studies. It is crucial to ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%.
Q3: What is the recommended concentration range for this compound in in vitro experiments?
A3: Based on studies using RAW 264.7 macrophage cells, this compound has been shown to be effective at concentrations ranging from 5 to 20 µM for inhibiting the production of pro-inflammatory cytokines like TNF-α. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: Is this compound cytotoxic?
A4: At concentrations effective for its anti-inflammatory activity (up to 20 µM in RAW 264.7 cells), this compound has not been shown to exhibit significant cytotoxicity.[2] However, it is essential to perform a cytotoxicity assay, such as the MTT assay, to determine the non-toxic concentration range for your specific cell line before proceeding with functional assays.
Troubleshooting Guides
Problem 1: Low or Inconsistent Anti-Inflammatory Effect
Possible Causes:
-
Suboptimal Concentration: The concentration of this compound may be too low to elicit a significant response.
-
Compound Instability: Phenolic compounds can be unstable in cell culture media, especially at 37°C over extended periods.
-
Cell Passage Number: High passage numbers of cell lines can lead to altered cellular responses.
Solutions:
-
Dose-Response Experiment: Perform a dose-response study to identify the optimal effective concentration.
-
Fresh Media Preparation: Prepare fresh this compound-containing media for each experiment and consider replenishing the media for long-term incubations.
-
Use Low Passage Cells: Ensure that cells are within a recommended passage number range to maintain consistent physiological responses.
Problem 2: High Variability in Experimental Replicates
Possible Causes:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to variable results.
-
Incomplete Dissolution of this compound: Precipitation of the compound in the culture medium can result in inconsistent concentrations.
-
Edge Effects in Multi-well Plates: Evaporation from the outer wells of a culture plate can concentrate solutes and affect cell health and response.
Solutions:
-
Careful Cell Plating: Ensure a homogenous cell suspension and careful pipetting to seed a consistent number of cells in each well.
-
Proper Stock Solution Preparation: Ensure this compound is fully dissolved in the stock solution before diluting it into the culture medium. Visually inspect for any precipitation.
-
Minimize Edge Effects: Avoid using the outermost wells of the plate for experimental conditions. Instead, fill them with sterile PBS or media to maintain humidity.
Quantitative Data Summary
Table 1: Effect of this compound on Cell Viability in RAW 264.7 Macrophages
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 5 | No significant change |
| 10 | No significant change |
| 20 | No significant change |
Data inferred from viability assays performed alongside anti-inflammatory experiments.[2]
Table 2: Dose-Dependent Inhibition of LPS-Induced TNF-α Production by this compound in RAW 264.7 Macrophages
| This compound Concentration (µM) | TNF-α Inhibition (%) |
| 0 (LPS only) | 0 |
| 5 | Dose-dependent decrease |
| 10 | Dose-dependent decrease |
| 20 | Significant decrease |
Qualitative dose-dependent inhibition has been reported. Specific percentages should be determined experimentally.[2]
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20, 50, 100 µM) and a vehicle control (DMSO) for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage of the vehicle-treated control.
Protocol 2: Measurement of TNF-α Production by ELISA
-
Cell Seeding and Pre-treatment: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight. Pre-treat the cells with different concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
ELISA: Quantify the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the TNF-α concentrations to the protein content of the corresponding cell lysates if necessary.
Visualizations
Caption: Signaling pathway of this compound in macrophages.
Caption: General experimental workflow for this compound.
References
- 1. This compound suppresses LPS-induced inflammatory response in macrophages via inhibiting MAPK pathway and enhancing JAK2-STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential anti-inflammatory mechanism of this compound on activated RAW 264.7 cells. This compound suppresses inflammation by inhibiting the expression of pro-inflam-matory factors (TNF-α, IL-1β, iNOS and COX-2) and enhancing the expression of anti-inflammatory factors (IL-10, CD206 and Arg-1) in LPS-stimulated RAW264.7 cells. And the effect of this compound on promoting macrophages to M2 phenotype is mediated by inhibiting ERK and p38 MAPK and activating JAK2/STAT3 pathway. [cjnmcpu.com]
Technical Support Center: Improving Broussonin E Stability for Long-Term Assays
Welcome to the Technical Support Center for Broussonin E. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of this compound for reliable and reproducible long-term assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the storage and use of this compound in experimental settings.
Q1: My this compound stock solution appears to have lost activity over time. What is the recommended method for preparation and storage?
A1: this compound, like many phenolic compounds, is susceptible to degradation. Proper preparation and storage are critical for maintaining its biological activity.
Troubleshooting Steps:
-
Solvent Selection: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is a common choice due to its high solubilizing capacity for many organic molecules. However, be aware that DMSO itself can affect cellular processes. Alternatively, ethanol (B145695) can be used. The choice of solvent may impact stability, so consistency is key.
-
Stock Solution Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of solvent added to your experimental system.
-
Storage Conditions:
-
Temperature: Store stock solutions at -20°C or -80°C.
-
Light: Protect solutions from light by using amber vials or wrapping vials in aluminum foil. Phenolic compounds can be light-sensitive.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
-
Q2: I am observing inconsistent results in my long-term cell-based assays with this compound. Could the compound be degrading in the cell culture medium?
A2: Yes, it is highly likely that this compound degrades in aqueous and high-oxygen environments like cell culture media. Phenolic compounds are known to be unstable under these conditions, which can lead to a decrease in the effective concentration of the active compound over the course of an experiment.[1]
Troubleshooting Steps:
-
Minimize Time in Media: Prepare working solutions of this compound in cell culture media immediately before use.
-
Frequent Media Changes: For long-term assays (extending beyond 24 hours), it is advisable to change the media and re-administer this compound every 24-48 hours to maintain a more consistent concentration.
-
Consider Antioxidants: The addition of a low concentration of an antioxidant, such as ascorbic acid (Vitamin C), to the culture medium may help to slow the oxidative degradation of this compound. However, it is crucial to run appropriate controls to ensure the antioxidant itself does not interfere with the experimental outcomes.
Q3: How can I determine the stability of my this compound solution under my specific experimental conditions?
A3: Performing a simple stability study using High-Performance Liquid Chromatography (HPLC) with UV detection is the most reliable way to quantify the degradation of this compound over time.
Experimental Workflow for Stability Assessment:
Caption: Workflow for assessing this compound stability.
Q4: Can the degradation products of this compound interfere with my experimental results?
A4: It is possible. The degradation of phenolic compounds can lead to the formation of new molecules with their own biological activities. These degradation products could potentially have effects that are synergistic, antagonistic, or entirely different from the parent this compound molecule. This could manifest as unexpected or inconsistent results in your assays. Without specific studies on this compound degradation products, it is difficult to predict their exact impact. This is another reason why minimizing degradation is crucial.
Data Presentation
While specific quantitative stability data for this compound is limited in published literature, the following table provides a general guideline for the stability of phenolic compounds under various conditions. Researchers are strongly encouraged to perform their own stability tests as described in Q3.
| Condition | Solvent/Medium | Temperature | Light Exposure | Expected Stability | Recommendations |
| Stock Solution | DMSO, Ethanol | -20°C to -80°C | Dark (Amber Vials) | High (Months) | Aliquot to avoid freeze-thaw cycles. |
| Working Solution | Cell Culture Media | 37°C | Standard Incubator | Low (Hours) | Prepare fresh for each experiment; for long-term assays, replenish every 24-48 hours. |
| Working Solution | Aqueous Buffer (e.g., PBS) | Room Temperature | Ambient Light | Low to Moderate (Hours to Days) | Prepare fresh daily; store on ice for short-term use. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (powder)
-
High-purity DMSO or 100% Ethanol
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes in sterile, amber tubes.
-
Label the aliquots clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Long-Term Cell Treatment with this compound
-
Materials:
-
Cultured cells in appropriate multi-well plates
-
This compound stock solution (from Protocol 1)
-
Complete cell culture medium
-
Vehicle control (same concentration of DMSO or ethanol as in the this compound-treated wells)
-
-
Procedure:
-
On the day of the experiment, thaw one aliquot of the this compound stock solution.
-
Prepare the final working concentrations of this compound by diluting the stock solution directly into fresh, pre-warmed cell culture medium. Also prepare a vehicle control with the same final solvent concentration.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
For assays lasting longer than 24 hours, repeat step 3 every 24 to 48 hours to ensure a more consistent concentration of the compound.
-
At the end of the desired treatment period, proceed with your specific assay protocol (e.g., cell viability assay, western blot, qPCR).
-
Mandatory Visualization
Signaling Pathways Affected by this compound
This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways.[2][3]
Caption: this compound inhibits the LPS-induced MAPK signaling pathway.
Caption: this compound enhances the JAK2-STAT3 signaling pathway.
References
- 1. Stability of dietary polyphenols under the cell culture conditions: avoiding erroneous conclusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound suppresses LPS-induced inflammatory response in macrophages via inhibiting MAPK pathway and enhancing JAK2-STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Autofluorescence of Broussonin E in Imaging
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges associated with the autofluorescence of Broussonin E in your imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem when imaging this compound?
Autofluorescence is the natural fluorescence emitted by biological samples (cells and tissues) or the compound of interest itself, in this case, this compound, upon light excitation.[1][2] This intrinsic fluorescence can create a high background signal, which can obscure the specific fluorescent signal from your probes or labels, leading to a low signal-to-noise ratio.[3] This makes it difficult to accurately detect and quantify the localization and effects of this compound in your experiments.
Q2: What are the specific excitation and emission wavelengths of this compound's autofluorescence?
Currently, the specific excitation and emission spectra of this compound have not been extensively published in scientific literature. As a phenolic compound, it is likely to exhibit some degree of autofluorescence, particularly when excited with ultraviolet (UV) or blue light. To effectively plan your imaging experiments and choose the right mitigation strategies, it is crucial to first determine the spectral properties of this compound under your specific experimental conditions.
Q3: How can I determine the excitation and emission spectra of this compound in my experimental setup?
You can experimentally determine the spectral properties of this compound using a spectrofluorometer or a confocal microscope with a spectral detector.[4][5] This will allow you to identify the optimal excitation wavelength and the resulting emission spectrum of its autofluorescence.
Experimental Protocol: Determining the Spectral Profile of this compound
Objective: To determine the excitation and emission spectra of this compound to inform strategies for minimizing its autofluorescence in imaging experiments.
Materials:
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This compound
-
Appropriate solvent (e.g., DMSO, ethanol (B145695), or culture medium)
-
Quartz cuvettes (for spectrofluorometer) or glass-bottom imaging dishes (for confocal microscope)
-
Spectrofluorometer or a confocal microscope equipped with a spectral detector (lambda scanning capability)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of dilutions of this compound in your final imaging buffer or medium to determine a concentration that gives a measurable signal without being saturating.
-
Include a "blank" sample containing only the solvent or medium to measure background fluorescence.
-
-
Using a Spectrofluorometer:
-
Emission Spectrum:
-
Set the excitation monochromator to a starting wavelength (e.g., 350 nm).
-
Scan a range of emission wavelengths (e.g., 370 nm to 700 nm) and record the fluorescence intensity.[6]
-
Repeat this process for a range of excitation wavelengths (e.g., incrementing by 10 nm from 300 nm to 450 nm).
-
The plot of intensity vs. emission wavelength at the excitation wavelength that gives the highest overall intensity is the emission spectrum. The peak of this spectrum is the emission maximum (λem).
-
-
Excitation Spectrum:
-
Set the emission monochromator to the determined emission maximum (λem).[6]
-
Scan a range of excitation wavelengths (e.g., 300 nm to 450 nm) and record the fluorescence intensity.
-
The plot of intensity vs. excitation wavelength is the excitation spectrum. The peak of this spectrum is the excitation maximum (λex).
-
-
-
Using a Confocal Microscope with a Spectral Detector:
-
Place your this compound sample (in a glass-bottom dish) on the microscope stage.
-
Using the spectral detector (lambda scan) mode, excite the sample with a laser line close to the expected absorption (e.g., 405 nm).
-
Acquire a series of images at different emission wavelengths (a "lambda stack").
-
The software can then generate an emission spectrum for this compound.
-
Repeat with different laser lines to identify the optimal excitation wavelength.
-
Data Analysis:
-
Plot the fluorescence intensity against the wavelength for both emission and excitation scans.
-
Identify the peak wavelengths for excitation (λex) and emission (λem). This information will be critical for selecting appropriate fluorophores and filter sets for your experiments.
Troubleshooting Guide: Overcoming this compound Autofluorescence
Once you have an idea of this compound's spectral properties, you can employ several strategies to minimize its interference.
| Problem | Potential Cause | Recommended Solution |
| High background fluorescence obscuring the signal of interest. | This compound autofluorescence overlaps with the emission of your chosen fluorophore. | 1. Spectral Separation: Choose a fluorophore for your target of interest with an emission spectrum that is well-separated from the autofluorescence of this compound. Far-red and near-infrared fluorophores (emission > 650 nm) are often a good choice as endogenous autofluorescence is typically lower in this range.[7] 2. Narrowband Filters: Use narrow bandpass emission filters to specifically collect the signal from your fluorophore of interest and exclude the autofluorescence from this compound. |
| Unable to find a suitable fluorophore with sufficient spectral separation. | The autofluorescence of this compound is broad and overlaps with most commonly used fluorophores. | 1. Spectral Unmixing: If you have a confocal microscope with a spectral detector, you can use spectral unmixing. This computational technique separates the emission spectra of multiple fluorophores, including the autofluorescence signal, in a single image.[1] 2. Time-Resolved Fluorescence Microscopy (TRFM) / Fluorescence Lifetime Imaging (FLIM): These advanced techniques separate signals based on their fluorescence lifetime rather than their emission wavelength. Autofluorescence typically has a short lifetime compared to many commercial fluorophores.[8] |
| Weak specific signal compared to the background autofluorescence. | Low expression of the target protein or inefficient labeling. | 1. Signal Amplification: Use signal amplification techniques, such as tyramide signal amplification (TSA), to increase the intensity of your specific signal. 2. Brighter Fluorophores: Use bright and photostable fluorophores to improve the signal-to-noise ratio. |
| Autofluorescence from the sample itself (cells/tissue) is contributing to the high background. | Endogenous fluorophores like NADH, collagen, and elastin (B1584352) are present in the sample.[3] | 1. Chemical Quenching: Treat fixed samples with a quenching agent. The effectiveness of each agent can vary depending on the source of autofluorescence. 2. Photobleaching: Before labeling your target, intentionally expose the sample to high-intensity light to bleach the endogenous autofluorescence. Be cautious as this can potentially damage the sample. |
Table 1: Chemical Quenching Reagents for Autofluorescence Reduction
| Reagent | Target Autofluorescence | Typical Protocol | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Aldehyde-induced (from fixation) | 0.1% in PBS for 3 x 10 minutes | Effective for fixation-induced autofluorescence. | Can damage tissue morphology and antigenicity. |
| Sudan Black B | Lipofuscin | 0.1% in 70% ethanol for 10-30 minutes | Very effective for reducing lipofuscin autofluorescence. | Can introduce its own fluorescence in the far-red channel.[9] |
| Copper Sulfate | Heme groups (from red blood cells), lipofuscin | 0.1 M CuSO₄ in ammonium (B1175870) acetate (B1210297) buffer (pH 5.0) for 10-90 minutes | Can reduce autofluorescence from red blood cells. | May impact the fluorescence of some dyes. |
| Commercially available reagents (e.g., TrueVIEW™, TrueBlack™) | Various sources (lipofuscin, collagen, etc.) | Follow manufacturer's instructions | Optimized formulations for broad-spectrum quenching with minimal damage.[9][10] | Can be more expensive than preparing solutions in-house. |
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Overcoming Autofluorescence
Caption: A logical workflow for identifying and mitigating the autofluorescence of this compound.
Known Signaling Pathways of this compound
This compound has been shown to have anti-inflammatory effects by modulating macrophage activation. It inhibits pro-inflammatory pathways and enhances anti-inflammatory pathways.
Caption: this compound inhibits MAPK and enhances JAK2-STAT3 signaling.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Fast autofluorescence imaging to evaluate dynamic changes in cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beckman.com [beckman.com]
- 4. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]
- 5. emeraldcloudlab.com [emeraldcloudlab.com]
- 6. edinst.com [edinst.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Probing the photophysical properties of fluorescent proteins using photoacoustic pump-probe spectroscopy and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Not so innocent: Impact of fluorophore chemistry on the in vivo properties of bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound suppresses LPS-induced inflammatory response in macrophages via inhibiting MAPK pathway and enhancing JAK2-STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Broussonin E Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Broussonin E. The following information addresses potential issues with experimental results, particularly the observation of a non-sigmoidal dose-response curve.
Frequently Asked Questions (FAQs)
Q1: My dose-response curve for this compound is not sigmoidal. What could be the reason?
A non-sigmoidal dose-response curve for this compound is a plausible outcome due to its complex mechanism of action. This compound has been shown to exert dual and opposing effects on key inflammatory signaling pathways. It inhibits the pro-inflammatory MAPK/ERK pathway while simultaneously activating the anti-inflammatory JAK2/STAT3 pathway.[1] This dual signaling can lead to a biphasic or hormetic response, where low concentrations of this compound may produce a different effect than high concentrations, resulting in a U-shaped or inverted U-shaped curve rather than a classic sigmoidal curve.
Q2: What is a hormetic or biphasic dose-response?
Hormesis is a biological phenomenon where a substance elicits opposite effects at different concentrations. At low doses, it may have a stimulatory or beneficial effect, while at high doses, it can be inhibitory or toxic. This results in a non-linear, J-shaped or inverted U-shaped dose-response curve. Many natural compounds, particularly phytochemicals, have been observed to induce hormetic responses.
Q3: At what concentrations should I test this compound?
The optimal concentration range for this compound will depend on the cell type and the specific assay being performed. Based on published studies, concentrations for anti-inflammatory effects in macrophage cell lines like RAW 264.7 are often in the low micromolar range. For cytotoxicity assays, a broader range of concentrations, from nanomolar to high micromolar, may be necessary to capture the full dose-response profile. It is recommended to perform a wide-range dose-finding study to identify the relevant concentration window for your specific experimental setup.
Q4: Could experimental error be the cause of my non-sigmoidal curve?
Yes, experimental artifacts can certainly lead to non-sigmoidal dose-response curves. It is crucial to rule out these possibilities before concluding a biological cause. Common sources of error include:
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Compound solubility and stability: this compound, like many phenolic compounds, may have limited solubility in aqueous media. Precipitation at higher concentrations can lead to a plateau or a decrease in the observed effect. Ensure the compound is fully dissolved in your stock solution and does not precipitate in the final assay medium.
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Cell health and seeding density: Inconsistent cell seeding, unhealthy cells, or over-confluent cultures can all lead to variable and unreliable results.
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Assay interference: The compound itself may interfere with the assay readout (e.g., absorbance, fluorescence, or luminescence). It is important to include controls with the compound in the absence of cells to check for any direct interference.
-
Pipetting errors and reagent variability: Inaccurate dilutions or variability in reagent batches can introduce significant errors.
Troubleshooting Guide: Non-Sigmoidal Dose-Response Curve for this compound
If you are observing a non-sigmoidal dose-response curve with this compound, follow this step-by-step troubleshooting guide.
Step 1: Verify Experimental Setup and Controls
Before investigating complex biological explanations, it is essential to ensure the integrity of your experimental protocol.
-
Compound Quality and Preparation:
-
Confirm the purity and identity of your this compound sample.
-
Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) for each experiment.
-
Visually inspect for any precipitation of the compound at the highest concentrations in your assay medium.
-
-
Cell Culture Conditions:
-
Ensure cells are healthy, within a low passage number, and free from contamination.
-
Optimize cell seeding density to ensure cells are in the exponential growth phase throughout the experiment.
-
-
Assay-Specific Controls:
-
Include a "compound only" control (no cells) to test for direct interference with the assay signal.
-
Use a positive control (a compound known to produce a sigmoidal response in your assay) to validate the assay performance.
-
Include a vehicle control (e.g., DMSO) at the same final concentration used for this compound dilutions.
-
Step 2: Investigate Potential Biological Causes
If experimental artifacts have been ruled out, the non-sigmoidal curve is likely due to the biological activity of this compound.
-
Hypothesis: Dual Signaling Effects
-
This compound is known to inhibit the pro-inflammatory MAPK/ERK pathway and activate the anti-inflammatory JAK2/STAT3 pathway.[1] These opposing effects can be concentration-dependent, leading to a non-sigmoidal response.
-
Troubleshooting Action: To investigate this, you can use specific inhibitors for each pathway. For example, co-treat cells with this compound and a JAK2 inhibitor (e.g., AG490) or an ERK inhibitor (e.g., U0126) to see if the dose-response curve is altered.
-
-
Hypothesis: Hormesis
-
Many phytochemicals exhibit hormetic responses. Low concentrations of this compound might stimulate a particular cellular response, while higher concentrations are inhibitory.
-
Troubleshooting Action: To confirm a hormetic effect, it is necessary to test a wide range of concentrations with a higher density of data points at the lower end of the concentration range. This will help to accurately define the stimulatory and inhibitory phases of the curve.
-
Quantitative Data Summary
The following table summarizes typical concentration ranges and reported IC50 values for this compound in common cell-based assays. Note that these values can vary depending on the specific experimental conditions.
| Assay Type | Cell Line | Typical Concentration Range | Reported IC50 / Effective Concentration | Reference |
| Anti-inflammatory (Nitric Oxide Production) | RAW 264.7 | 1 - 20 µM | ~5-10 µM | [1] |
| Cytotoxicity (MTT Assay) | Various Cancer Cell Lines | 0.1 - 100 µM | Varies significantly by cell line | General Literature |
| MAPK (ERK) Inhibition | RAW 264.7 | 5 - 20 µM | Dose-dependent inhibition observed | [1] |
| JAK2/STAT3 Activation | RAW 264.7 | 5 - 20 µM | Dose-dependent activation observed | [1] |
Experimental Protocols
Protocol 1: Anti-Inflammatory Assay in RAW 264.7 Macrophages (Nitric Oxide Production)
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO). Incubate for 1 hour.
-
Inflammatory Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for another 24 hours.
-
Nitric Oxide Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite (B80452) concentration based on a standard curve generated with sodium nitrite.
Protocol 2: Cytotoxicity Assay (MTT Assay)
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Cell Seeding: Seed your target cells in a 96-well plate at an optimized density for that cell line. Incubate for 24 hours.
-
Compound Treatment: Add various concentrations of this compound to the wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm. Express the results as a percentage of the vehicle-treated control.
Visualizations
Caption: Dual signaling pathway of this compound in macrophages.
References
Technical Support Center: Broussonin E Western Blotting Protocol Refinement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Western blotting to investigate the effects of Broussonin E on protein expression and signaling pathways.
Frequently Asked Questions (FAQs)
Q1: Can I directly detect this compound with Western blotting?
A1: No. Western blotting is a technique used to detect specific proteins. This compound is a small molecule and cannot be directly detected by this method. Instead, Western blotting is used to analyze the effects of this compound on the levels and modification states (e.g., phosphorylation) of proteins within cellular signaling pathways.
Q2: What are the key signaling pathways I should investigate when studying the effects of this compound?
A2: Published research indicates that this compound influences inflammatory responses in macrophages by modulating key signaling pathways. The primary pathways to investigate include the MAPK (mitogen-activated protein kinase) pathway, specifically the phosphorylation of ERK and p38, and the JAK2-STAT3 (Janus kinase 2-signal transducer and activator of transcription 3) pathway.[1] this compound has been shown to inhibit the phosphorylation of ERK and p38 MAPK while enhancing the JAK2-STAT3 signaling pathway.[1]
Q3: What type of controls are essential for a this compound Western blot experiment?
A3: A well-controlled experiment is crucial for interpreting your results. Essential controls include:
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Vehicle Control: Cells treated with the same solvent used to dissolve this compound (e.g., DMSO) to account for any effects of the solvent itself.
-
Untreated Control: Cells that have not been treated with this compound or the vehicle.
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Positive Control Lysate: A cell lysate known to express the target protein, which can confirm antibody reactivity and proper protocol execution.
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Loading Control: An antibody against a ubiquitously expressed housekeeping protein (e.g., GAPDH, β-actin, or tubulin) to ensure equal protein loading across all lanes.
Q4: How do I choose the right primary antibodies for my experiment?
A4: Select primary antibodies that are specific for your protein of interest. For signaling pathway analysis, you will often need two types of primary antibodies for each target:
-
An antibody that detects the total protein level.
-
An antibody that detects the phosphorylated (or another modified) form of the protein at a specific site.
Always check the antibody datasheet provided by the manufacturer for recommended applications and starting dilutions.[2]
Troubleshooting Guide
This guide addresses common issues encountered when performing Western blotting to analyze the effects of this compound.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Low Protein Concentration: The target protein may be of low abundance in your samples.[3] | Increase the total protein loaded per well. A typical range is 20-50 µg of lysate per lane.[4] |
| Suboptimal Primary Antibody Dilution: The primary antibody concentration may be too low.[2] | Optimize the primary antibody concentration by performing a dilution series (e.g., 1:500, 1:1000, 1:2000).[2] | |
| Inefficient Protein Transfer: Proteins may not have transferred effectively from the gel to the membrane.[5] | Confirm successful transfer by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage based on the molecular weight of your target protein.[6] | |
| Inactive Detection Reagent: The HRP substrate (for chemiluminescence) may have expired or been improperly stored. | Use fresh detection reagents. | |
| High Background | Insufficient Blocking: The blocking step may not have been adequate to prevent non-specific antibody binding.[5] | Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Consider trying a different blocking agent (e.g., 5% non-fat dry milk or 5% BSA in TBST).[7] Note that milk-based blockers may not be suitable for detecting phosphoproteins.[4] |
| Primary Antibody Concentration Too High: An overly concentrated primary antibody can lead to non-specific binding.[2] | Decrease the primary antibody concentration. | |
| Inadequate Washing: Insufficient washing can leave behind unbound primary and secondary antibodies. | Increase the number and duration of wash steps. Use a wash buffer containing a detergent like Tween 20 (e.g., 0.1% in TBS).[8] | |
| Non-Specific Bands | Primary Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins in the lysate. | Consult the antibody datasheet for information on specificity. If necessary, try a different antibody from another manufacturer. |
| Protein Degradation: Samples may have degraded during preparation, leading to bands at lower molecular weights.[9] | Always prepare lysates on ice and add protease and phosphatase inhibitors to your lysis buffer.[9] | |
| Post-Translational Modifications: The target protein may exist in multiple forms due to modifications like phosphorylation or glycosylation, resulting in multiple bands.[10] | This may be a true biological result. Consult the literature for your protein of interest to see if multiple modified forms are expected. |
Experimental Protocols
Standard Western Blotting Protocol for this compound-Treated Cells
This protocol provides a general framework. Optimization of specific steps, such as antibody concentrations and incubation times, is recommended for each new antibody and experimental system.[11]
1. Cell Lysis
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Culture and treat your cells with the desired concentrations of this compound and appropriate controls.
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Wash cells with ice-cold PBS.
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Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[12]
-
Scrape adherent cells and transfer the lysate to a microcentrifuge tube.[12]
-
Incubate on ice for 30 minutes with periodic vortexing.
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Centrifuge at 12,000 x g for 15-20 minutes at 4°C to pellet cell debris.[12]
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a standard assay (e.g., BCA assay).
2. SDS-PAGE
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load 20-50 µg of protein per lane into a polyacrylamide gel. The percentage of the gel will depend on the molecular weight of your target protein.[5]
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
3. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm successful transfer.
4. Immunoblotting
-
Block the membrane in a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in TBST) for at least 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody diluted in blocking buffer. This is often done overnight at 4°C with gentle agitation.[13]
-
Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane again three times for 10 minutes each with wash buffer.
5. Detection
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
Data Presentation
Table 1: Antibody Dilution Optimization
| Primary Antibody | Dilution | Signal Intensity | Background Level | Notes |
| anti-p-ERK1/2 | 1:500 | +++ | High | High background, non-specific bands observed. |
| anti-p-ERK1/2 | 1:1000 | ++ | Moderate | Good signal-to-noise ratio. |
| anti-p-ERK1/2 | 1:2000 | + | Low | Weak signal. |
| anti-Total ERK1/2 | 1:1000 | +++ | Low | Strong, specific signal. |
| anti-p-STAT3 | 1:1000 | ++ | Low | Clear bands at the expected molecular weight. |
| anti-Total STAT3 | 1:1000 | +++ | Low | Strong, specific signal. |
Visualizations
Caption: General workflow for Western blot analysis of this compound-treated cell lysates.
Caption: Signaling pathways modulated by this compound in macrophages.
References
- 1. This compound suppresses LPS-induced inflammatory response in macrophages via inhibiting MAPK pathway and enhancing JAK2-STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How to Select the Right Antibody Dilution for Western Blot [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 5. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 6. Western blot troubleshooting guide! [jacksonimmuno.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - AE [thermofisher.com]
- 9. blog.addgene.org [blog.addgene.org]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. origene.com [origene.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Optimizing Broussonin E Incubation Time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Broussonin E. The following information is designed to help you optimize your experimental protocols and address common issues related to incubation time to achieve optimal effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the typical incubation time for observing the anti-inflammatory effects of this compound?
A1: Based on published studies, a common incubation period for observing the anti-inflammatory effects of this compound in macrophage cell lines, such as RAW264.7, is 24 hours.[1] However, the optimal incubation time can be influenced by the specific cell type, the concentration of this compound, and the experimental endpoint being measured. For instance, early signaling events like protein phosphorylation may be detectable within minutes to a few hours, while changes in gene expression and cytokine secretion often require longer incubation periods.
Q2: How does the concentration of this compound affect the optimal incubation time?
A2: The concentration of this compound and the incubation time are often interdependent. Higher concentrations may produce a measurable effect in a shorter time, while lower concentrations might require a longer incubation period to elicit a significant response. It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal concentration range before proceeding with time-course studies.
Q3: Can this compound, as a phenolic compound, interfere with my cell-based assays?
A3: Yes, phenolic compounds can potentially interfere with certain cell-based assays.[2] They can exhibit redox activity, which might affect assays that rely on redox indicators (e.g., MTT, MTS).[2] They can also have intrinsic fluorescent properties or act as quenchers in fluorescence-based assays.[2] It is recommended to include appropriate controls, such as a vehicle control (e.g., DMSO) and this compound in cell-free assay medium, to assess any potential interference.
Q4: What are the key signaling pathways affected by this compound that I should consider when designing my time-course experiment?
A4: this compound has been shown to modulate inflammatory responses by inhibiting the MAPK (ERK and p38) pathway and enhancing the JAK2-STAT3 signaling pathway in LPS-stimulated macrophages.[1] When planning a time-course experiment, you might consider examining early time points (e.g., 15, 30, 60 minutes) for changes in the phosphorylation status of key proteins in these pathways (e.g., p-ERK, p-p38, p-JAK2, p-STAT3). Later time points (e.g., 6, 12, 24 hours) would be more suitable for analyzing downstream effects such as changes in the expression of pro- and anti-inflammatory genes and proteins.[1]
Troubleshooting Guides
Issue 1: No observable effect of this compound at the expected incubation time.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Incubation Time | The incubation time may be too short for the desired effect to manifest. Perform a time-course experiment with a broader range of time points (e.g., 6, 12, 24, 48 hours) to identify the optimal incubation period for your specific endpoint. |
| Inadequate Concentration | The concentration of this compound may be too low. Conduct a dose-response experiment to determine the EC50 (half-maximal effective concentration) for your cell line and endpoint. |
| Cell Line Resistance or Insensitivity | The chosen cell line may not be responsive to this compound. Verify the expression of the target pathways in your cell line. Consider testing a different cell line known to be responsive. |
| Compound Degradation | This compound may be unstable in the culture medium over long incubation periods. Prepare fresh solutions for each experiment and minimize exposure to light and high temperatures. |
Issue 2: High levels of cell death observed with this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Excessive Concentration | The concentration of this compound may be too high, leading to cytotoxicity. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the concentration range that is non-toxic to your cells. |
| Prolonged Incubation | Extended exposure to even moderate concentrations of this compound could induce apoptosis or necrosis. Shorten the incubation time and assess cell viability at earlier time points. |
| Vehicle Toxicity | If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is non-toxic (typically ≤ 0.1%). Run a vehicle-only control to assess its effect on cell viability. |
Data Presentation
Table 1: Example Dose-Response Data for this compound on TNF-α Secretion in LPS-stimulated RAW264.7 Macrophages (24-hour incubation)
| This compound (µM) | TNF-α Secretion (pg/mL) ± SD | % Inhibition |
| 0 (LPS only) | 1500 ± 120 | 0 |
| 1 | 1250 ± 98 | 16.7 |
| 5 | 800 ± 65 | 46.7 |
| 10 | 450 ± 40 | 70.0 |
| 25 | 200 ± 25 | 86.7 |
| 50 | 110 ± 15 | 92.7 |
Note: This is example data for illustrative purposes. Actual results may vary.
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay using MTT
-
Cell Seeding: Seed your cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium. Also, prepare a vehicle control (e.g., DMSO in medium).
-
Treatment: Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or the vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired time (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Time-Course Analysis of Protein Phosphorylation by Western Blot
-
Cell Seeding and Starvation: Seed cells in 6-well plates. Once they reach 70-80% confluency, serum-starve the cells for 4-6 hours.
-
Treatment: Treat the cells with the optimal concentration of this compound for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Cell Lysis: After each time point, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane. Block the membrane and probe with primary antibodies against the phosphorylated and total forms of your target proteins (e.g., p-ERK, ERK).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualization
Caption: this compound signaling pathway in macrophages.
Caption: Experimental workflow for optimizing incubation time.
References
Validation & Comparative
Broussonin E vs. Resveratrol: A Comparative Guide to Suppressing Inflammation
For researchers and professionals in drug development, understanding the nuances of anti-inflammatory compounds is paramount. This guide provides a detailed, objective comparison of two such compounds: Broussonin E, a novel phenolic compound, and Resveratrol, a well-studied polyphenol. We delve into their mechanisms of action, present supporting experimental data, and outline the methodologies used in key studies to facilitate informed decisions in research and development.
Quantitative Comparison of Anti-inflammatory Activity
The following tables summarize the available quantitative data on the inhibitory effects of this compound and Resveratrol on various inflammatory markers. The data is primarily from in vitro studies on lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW264.7 cells, a common model for studying inflammation.
Table 1: Inhibition of Pro-inflammatory Mediators by this compound and Resveratrol
| Compound | Inflammatory Mediator | Cell Line | Stimulant | IC50 Value / % Inhibition | Reference |
| This compound | TNF-α | RAW264.7 | LPS | Dose-dependent inhibition | [1] |
| IL-1β | RAW264.7 | LPS | Dose-dependent inhibition | [2] | |
| IL-6 | RAW264.7 | LPS | Dose-dependent inhibition | [2] | |
| COX-2 | RAW264.7 | LPS | Dose-dependent inhibition | [1] | |
| iNOS | RAW264.7 | LPS | Dose-dependent inhibition | [2] | |
| Resveratrol | Nitric Oxide (NO) | RAW264.7 | LPS | IC50: 27.7 ± 1.6 μM | [3] |
| Prostaglandin E2 (PGE2) | RAW264.7 | LPS | IC50: 19.0 ± 2.4 μM | [3] | |
| TNF-α | RAW264.7 | LPS | IC50: 18.9 ± 0.6 μM | [4] | |
| IL-6 | RAW264.7 | LPS | IC50: 17.5 ± 0.7 μM | [4] | |
| IL-1β | RAW264.7 | LPS | Significant reduction at 1, 5, 10 µM | [5] |
Table 2: Enhancement of Anti-inflammatory Mediators by this compound
| Compound | Anti-inflammatory Mediator | Cell Line | Stimulant | Effect | Reference |
| This compound | IL-10 | RAW264.7 | LPS | Enhanced expression | [2] |
| CD206 | RAW264.7 | LPS | Enhanced expression | [2] | |
| Arginase-1 (Arg-1) | RAW264.7 | LPS | Enhanced expression | [2] |
Signaling Pathways and Mechanisms of Action
Both this compound and Resveratrol exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
This compound: A Dual Approach to Inflammation
This compound demonstrates a unique dual mechanism. It suppresses the pro-inflammatory Mitogen-Activated Protein Kinase (MAPK) pathway, specifically inhibiting the phosphorylation of ERK and p38.[2][3] Concurrently, it enhances the anti-inflammatory Janus kinase (JAK) 2-signal transducer and activator of transcription (STAT) 3 pathway.[2][3] This combined action leads to a reduction in pro-inflammatory cytokine production and an increase in anti-inflammatory mediators, effectively shifting macrophages towards an anti-inflammatory M2 phenotype.[1][2]
Resveratrol: Targeting the Master Regulator NF-κB
Resveratrol is well-documented to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[1][6] It achieves this by inhibiting the activity of IκB kinase (IKK), which prevents the degradation of IκBα and the subsequent translocation of the p65 subunit of NF-κB to the nucleus.[1][6] By blocking NF-κB activation, Resveratrol effectively downregulates the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.[6][7][8][9] Resveratrol also modulates the MAPK pathway, although its effects can be context-dependent.[8]
Experimental Protocols
The following are generalized experimental protocols based on the cited literature for assessing the anti-inflammatory effects of this compound and Resveratrol in vitro.
Cell Culture and Treatment
-
Cell Line: Murine macrophage-like RAW264.7 cells are commonly used.[2][10]
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.[10]
-
Treatment: Cells are pre-treated with various concentrations of this compound or Resveratrol for a specified period (e.g., 1-2 hours) before being stimulated with an inflammatory agent like Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a further duration (e.g., 24 hours).[2][10]
Measurement of Inflammatory Markers
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[11]
-
ELISA for Cytokines: The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[11]
-
Western Blot Analysis: To assess the expression and phosphorylation of key signaling proteins (e.g., p-ERK, p-p38, IκBα, p65), cells are lysed, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.[11]
-
Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of inflammatory genes (e.g., TNF-α, IL-6, iNOS, COX-2), total RNA is extracted from the cells, reverse-transcribed to cDNA, and then subjected to qRT-PCR using specific primers.[10]
Conclusion
Both this compound and Resveratrol demonstrate significant anti-inflammatory properties through the modulation of critical signaling pathways. Resveratrol's mechanism, primarily through NF-κB inhibition, is well-established. This compound presents a compelling profile with its dual action on the MAPK and JAK-STAT pathways, suggesting a broader and potentially more nuanced immunomodulatory effect.
The quantitative data, while not from direct head-to-head comparative studies, indicates that both compounds are active in the low micromolar range. Further research, including direct comparative in vitro and in vivo studies, is warranted to fully elucidate their relative potencies and therapeutic potential. The detailed methodologies and pathway diagrams provided in this guide offer a solid foundation for designing such future investigations.
References
- 1. Potential anti-inflammatory mechanism of this compound on activated RAW 264.7 cells. This compound suppresses inflammation by inhibiting the expression of pro-inflam-matory factors (TNF-α, IL-1β, iNOS and COX-2) and enhancing the expression of anti-inflammatory factors (IL-10, CD206 and Arg-1) in LPS-stimulated RAW264.7 cells. And the effect of this compound on promoting macrophages to M2 phenotype is mediated by inhibiting ERK and p38 MAPK and activating JAK2/STAT3 pathway. [cjnmcpu.com]
- 2. This compound suppresses LPS-induced inflammatory response in macrophages via inhibiting MAPK pathway and enhancing JAK2-STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resveratrol distinctively modulates the inflammatory profiles of immune and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Resveratrol Inhibits LPS-Induced MAPKs Activation via Activation of the Phosphatidylinositol 3-Kinase Pathway in Murine RAW 264.7 Macrophage Cells | PLOS One [journals.plos.org]
- 6. mavmatrix.uta.edu [mavmatrix.uta.edu]
- 7. Resveratrol activates AMPK and suppresses LPS-induced NF-κB-dependent COX-2 activation in RAW 264.7 macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Resveratrol Counteracts Inflammation in Human M1 and M2 Macrophages upon Challenge with 7-Oxo-Cholesterol: Potential Therapeutic Implications in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phcog.com [phcog.com]
- 11. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Broussonin E and Quercetin on Macrophage Polarization: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the immunomodulatory effects of Broussonin E and quercetin (B1663063) on macrophage polarization. This analysis is based on a review of existing experimental data and aims to facilitate informed decisions in the selection of compounds for further investigation in inflammatory and immune-related research.
Macrophages, key players in the innate immune system, exhibit remarkable plasticity, polarizing into pro-inflammatory M1 or anti-inflammatory M2 phenotypes in response to microenvironmental cues. The modulation of macrophage polarization is a promising therapeutic strategy for a variety of diseases, including chronic inflammatory disorders, autoimmune diseases, and cancer. This guide focuses on two natural phenolic compounds, this compound and quercetin, and their comparative efficacy in influencing this critical immunological switch.
Data Presentation: Quantitative Effects on Macrophage Polarization Markers
The following tables summarize the observed effects of this compound and quercetin on the expression of key M1 and M2 macrophage markers as reported in the literature. The data is derived from in vitro studies, primarily using lipopolysaccharide (LPS) to induce an M1 pro-inflammatory state in macrophage cell lines (e.g., RAW264.7).
Table 1: Effect of this compound and Quercetin on M1 Macrophage Markers
| Marker | This compound | Quercetin |
| Cytokines | ||
| TNF-α | ↓[1][2] | ↓[3][4][5] |
| IL-1β | ↓[1][2] | ↓[4][5] |
| IL-6 | ↓[1][2] | ↓[4][5] |
| Enzymes | ||
| iNOS | ↓[1][2] | ↓[4] |
| COX-2 | ↓[1][2] | ↓[3][4] |
| Chemokines | ||
| CCL2 | Not Reported | ↓[3][4] |
| CXCL10 | Not Reported | ↓[3][4] |
| Other | ||
| Nitric Oxide (NO) | Not Reported | ↓[3][4] |
| Reactive Oxygen Species (ROS) | Not Reported | ↓[3][4][6] |
Table 2: Effect of this compound and Quercetin on M2 Macrophage Markers
| Marker | This compound | Quercetin |
| Cytokines | ||
| IL-10 | ↑[1][2] | ↑[3][4] |
| Surface Receptors | ||
| CD206 (Mannose Receptor) | ↑[1][2] | Not Consistently Reported |
| Enzymes | ||
| Arginase-1 (Arg-1) | ↑[1][2] | Not Consistently Reported |
| Antioxidant Enzymes | ||
| HO-1 | Not Reported | ↑[3][4] |
| GCLC/GCLM | Not Reported | ↑[3][4] |
| NQO1 | Not Reported | ↑[3][4] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for assessing macrophage polarization. Specific concentrations, incubation times, and reagents may vary between studies.
Macrophage Culture and Polarization
-
Cell Culture: RAW264.7 murine macrophages or bone marrow-derived macrophages (BMDMs) are commonly used. Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
M1 Polarization: Macrophages are stimulated with Lipopolysaccharide (LPS; e.g., 100 ng/mL) and often in combination with Interferon-gamma (IFN-γ; e.g., 20 ng/mL) for a specified period (e.g., 24 hours) to induce a pro-inflammatory M1 phenotype.[7][8]
-
Treatment: Cells are pre-treated with varying concentrations of this compound or quercetin for a specific duration (e.g., 1-2 hours) before the addition of LPS/IFN-γ.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction: Total RNA is extracted from treated and untreated macrophages using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.
-
qPCR: qPCR is performed using a thermal cycler with SYBR Green master mix and specific primers for target genes (e.g., Tnf-α, Il-1β, Il-6, Nos2, Il-10, Mrc1, Arg1) and a housekeeping gene (e.g., Gapdh or Actb) for normalization. The relative gene expression is calculated using the 2-ΔΔCt method.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion
-
Sample Collection: Cell culture supernatants are collected after treatment.
-
ELISA: The concentrations of secreted cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatants are quantified using commercial ELISA kits according to the manufacturer's protocols.
Western Blotting for Protein Expression Analysis
-
Protein Extraction: Cells are lysed to extract total protein. Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-ERK, p-p38, p-STAT3, iNOS, COX-2) and a loading control (e.g., β-actin or GAPDH).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound and Quercetin
The diagrams below illustrate the key signaling pathways implicated in the modulation of macrophage polarization by this compound and quercetin.
Caption: Signaling pathway of this compound in macrophage polarization.
Caption: Key signaling pathways modulated by Quercetin in macrophages.
Comparative Experimental Workflow
The following diagram outlines a typical experimental workflow for comparing the effects of this compound and quercetin on macrophage polarization.
Caption: Workflow for comparing this compound and Quercetin effects.
Concluding Remarks
Both this compound and quercetin demonstrate significant potential in modulating macrophage polarization towards an anti-inflammatory M2 phenotype while suppressing the pro-inflammatory M1 phenotype. This compound appears to exert its effects primarily through the inhibition of the MAPK pathway and activation of the JAK2-STAT3 pathway.[1][2] Quercetin, on the other hand, influences a broader range of signaling pathways, including AMPK/Akt, SIRT1/PGC-1α, and Notch1, in addition to modulating the JAK/STAT pathway.[3][4][9]
The choice between these two compounds for a specific research application may depend on the desired signaling pathway to be targeted. Quercetin's action on multiple pathways suggests a potentially broader, pleiotropic effect, whereas this compound's more focused mechanism might be advantageous in studies where target specificity is crucial. Further head-to-head comparative studies are warranted to directly assess the relative potency and efficacy of these two promising immunomodulatory compounds.
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. This compound suppresses LPS-induced inflammatory response in macrophages via inhibiting MAPK pathway and enhancing JAK2-STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulatory Effects of Quercetin on M1/M2 Macrophage Polarization and Oxidative/Antioxidative Balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transcriptomic Analysis of Macrophage Polarization Protocols: Vitamin D3 or IL-4 and IL-13 Do Not Polarize THP-1 Monocytes into Reliable M2 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
Broussonin E: A Comparative Analysis of its Efficacy Against Other Prenylflavonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological efficacy of Broussonin E, a notable prenylflavonoid, against other well-researched prenylflavonoids: Xanthohumol (B1683332), 8-Prenylnaringenin, and Icariin. This analysis is supported by experimental data from in vitro studies, focusing on anti-inflammatory and cytotoxic activities.
Executive Summary
This compound demonstrates significant anti-inflammatory properties by modulating key signaling pathways in macrophages. While direct comparative studies with uniform metrics are limited, the available data suggests that this compound is a potent inhibitor of pro-inflammatory mediators. In terms of cytotoxicity, Xanthohumol and Icariin have shown considerable anticancer activity against various cell lines. The lipophilic nature of the prenyl group is broadly acknowledged to enhance the biological activities of these flavonoids.[1]
Data Presentation
Table 1: Comparative Anti-inflammatory Activity of Prenylflavonoids
This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other prenylflavonoids against key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. Lower IC50 values indicate greater potency.
| Compound | Target | IC50 (µM) | Cell Line | Stimulus | Reference |
| This compound | TNF-α, IL-1β, IL-6, iNOS, COX-2 | Data not available | RAW264.7 | LPS | [2][3] |
| Xanthohumol | NO (from iNOS) | 24.3 | RAW264.7 | LPS | [4] |
| TNF-α | Potent Inhibition | RAW264.7 / U937 | LPS | [5] | |
| MCP-1 | Potent Inhibition | RAW264.7 / U937 | LPS | [5] | |
| 8-Prenylnaringenin | Pro-inflammatory markers (IL-12, TNF-α) | Data not available | Not specified | Not specified | [6] |
| Icariin | TNF-α, IL-6 | Decreased production at 0.37-1.48 µM | Microglia | OGD/R | [7] |
| NO, PGE2 | Significant inhibition | RAW264.7 | LPS | [4] |
Note: The lack of standardized reporting across studies makes direct comparison challenging. The data presented is based on available literature and may not be directly comparable due to variations in experimental conditions.
Table 2: Comparative Cytotoxicity of Prenylflavonoids
This table presents the half-maximal inhibitory concentration (IC50) values of this compound and other prenylflavonoids against various cancer cell lines, as determined by the MTT assay. Lower IC50 values indicate greater cytotoxic potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Data not available | - | |
| Xanthohumol | HT29 (Colon Carcinoma) | 50.2 ± 1.4 | [8] |
| HCT116 (Colon Carcinoma) | 40.8 ± 1.4 | [8] | |
| HepG2 (Liver Carcinoma) | 25.4 ± 1.1 | [8] | |
| Huh7 (Liver Carcinoma) | 37.2 ± 1.5 | [8] | |
| AGS (Gastric Cancer) | 16.04 | [9] | |
| SGC-7901 (Gastric Cancer) | 35.81 | [9] | |
| MGC-803 (Gastric Cancer) | 111.16 | [9] | |
| 8-Prenylnaringenin | U-118 MG (Glioblastoma) | ~138 | |
| BJ (Normal Fibroblasts) | ~172 | ||
| MCF-7 (Breast Cancer) | Inhibits cell growth | ||
| Icariin | HeLa (Cervical Cancer) | 20 | [1] |
| HCvEpC (Normal Cervical) | 95 | [1] |
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-inflammatory effects by modulating macrophage activation. It inhibits the ERK and p38 MAPK pathways while enhancing the JAK2-STAT3 signaling pathway.[2][3] This dual action leads to the suppression of pro-inflammatory mediators and the promotion of an anti-inflammatory phenotype in macrophages.
Xanthohumol has been shown to inhibit the activation of NF-κB and STAT-1α, key transcription factors in the inflammatory response, in activated RAW264.7 macrophages.[8]
Figure 1: Anti-inflammatory signaling pathway of this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HT29, HepG2, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Prenylflavonoids (this compound, Xanthohumol, etc.)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the prenylflavonoids for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Figure 2: Experimental workflow for the MTT assay.
Cytokine Level Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.
Materials:
-
96-well ELISA plates
-
Capture antibody (specific for the cytokine of interest)
-
Detection antibody (biotinylated, specific for the cytokine)
-
Recombinant cytokine standard
-
Streptavidin-HRP
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with assay diluent for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate and add Streptavidin-HRP. Incubate for 30 minutes at room temperature in the dark.
-
Substrate Reaction: Wash the plate and add TMB substrate. Incubate for 15-30 minutes in the dark.
-
Stop Reaction: Add stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve and determine the concentration of the cytokine in the samples.
Western Blot for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and can be used to analyze the phosphorylation status of signaling proteins like ERK, p38, JAK2, and STAT3.
Materials:
-
SDS-PAGE gels
-
Transfer membrane (PVDF or nitrocellulose)
-
Primary antibodies (specific for total and phosphorylated proteins)
-
HRP-conjugated secondary antibodies
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification: Lyse treated cells and determine the protein concentration.
-
SDS-PAGE: Separate protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add a chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Data Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound emerges as a promising anti-inflammatory agent with a distinct mechanism of action involving the modulation of MAPK and JAK2-STAT3 pathways. While direct quantitative comparisons with other prenylflavonoids are challenging due to a lack of standardized data, the available evidence highlights its potential. Further head-to-head comparative studies employing standardized assays are warranted to definitively establish the relative efficacy of this compound. In the realm of anticancer activity, Xanthohumol and Icariin have been more extensively studied and have demonstrated significant cytotoxic effects against a range of cancer cell lines. The continued investigation into the diverse biological activities of prenylflavonoids holds significant promise for the development of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound suppresses LPS-induced inflammatory response in macrophages via inhibiting MAPK pathway and enhancing JAK2-STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. Suppression of lipopolysaccharide-induced expression of inducible nitric oxide synthase by brazilin in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Xanthohumol from hop (Humulus lupulus L.) is an efficient inhibitor of monocyte chemoattractant protein-1 and tumor necrosis factor-alpha release in LPS-stimulated RAW 264.7 mouse macrophages and U937 human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Differential anti-inflammatory pathway by xanthohumol in IFN-gamma and LPS-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
Broussonin E: A Comparative Analysis of its Bioactivity Across Diverse Cell Lines
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of existing research highlights the varied bioactivity of Broussonin E, a natural phenolic compound, across different cell lines. This comparison guide consolidates experimental data on its anti-inflammatory and potential anti-cancer activities, providing researchers, scientists, and drug development professionals with a valuable resource for future studies.
Summary of this compound Activity
This compound has demonstrated notable biological effects, particularly in the context of inflammation. However, data on its specific cytotoxic activity against various cancer cell lines remains limited in publicly available research. The primary focus of existing studies has been on its role in modulating inflammatory pathways in macrophage cell lines.
Quantitative Data Presentation
To date, specific IC50 values for this compound against a wide range of cancer cell lines are not extensively documented in the reviewed literature. The most detailed quantitative data comes from studies on its anti-inflammatory effects in murine macrophage RAW264.7 cells.
| Cell Line | Assay | Target/Effect | Reported Activity |
| RAW264.7 (Murine Macrophage) | Western Blot | Phosphorylation of ERK and p38 MAPK | Inhibition of LPS-induced phosphorylation[1] |
| RAW264.7 (Murine Macrophage) | Western Blot | Activation of JAK2 and STAT3 | Enhancement of phosphorylation[1] |
| RAW264.7 (Murine Macrophage) | Griess Assay | Nitric Oxide (NO) Production | Dose-dependent inhibition of LPS-induced NO production |
Note: Specific IC50 values for cytotoxicity in cancer cell lines such as MCF-7, A549, HepG2, and HCT116 are not available in the reviewed literature. Further research is required to establish these values.
Experimental Protocols
The following are detailed methodologies for key experiments frequently utilized in the assessment of this compound's biological activity.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and differentiate between apoptotic, necrotic, and live cells.
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and to assess their expression levels and post-translational modifications (e.g., phosphorylation).
-
Protein Extraction: Lyse treated and untreated cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-ERK, total ERK, p-STAT3, total STAT3), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathways Modulated by this compound
In RAW264.7 macrophage cells, this compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways.
MAPK and JAK/STAT Signaling in Macrophages
This compound has been reported to suppress the lipopolysaccharide (LPS)-induced inflammatory response in RAW264.7 macrophages by inhibiting the phosphorylation of ERK and p38, two key components of the Mitogen-Activated Protein Kinase (MAPK) pathway.[1] Concurrently, it enhances the phosphorylation of JAK2 and STAT3 in the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.[1] This dual action leads to a decrease in the production of pro-inflammatory mediators and an increase in anti-inflammatory mediators.
References
A Comparative Analysis of Broussonin E and Established JAK2-STAT3 Inhibitors in Cellular Signaling
For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals.
This guide provides an objective comparison of Broussonin E's effects on the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway against a panel of well-characterized JAK2-STAT3 inhibitors. Contrary to initial postulations, recent evidence indicates that this compound functions as an activator of the JAK2-STAT3 pathway, a critical distinction for researchers investigating its therapeutic potential. This document will elucidate these contrasting mechanisms, present supporting quantitative data, detail relevant experimental protocols, and provide visual diagrams of the signaling cascade and experimental workflows.
Contrasting Mechanisms of Action: Activation vs. Inhibition
The JAK2-STAT3 signaling pathway is a crucial regulator of cellular processes including inflammation, proliferation, and apoptosis.[1] Dysregulation of this pathway is implicated in various diseases, particularly cancer and inflammatory disorders, making it a prime target for therapeutic intervention.[2][3]
While numerous small molecules have been developed to inhibit this pathway, this compound, a phenolic compound isolated from Broussonetia kanzinoki, demonstrates an opposing effect. A 2019 study on its anti-inflammatory properties in macrophages revealed that this compound enhances the phosphorylation of both JAK2 and STAT3.[4] The study further demonstrated that the anti-inflammatory effects of this compound were nullified by the application of WP1066, a known JAK2-STAT3 inhibitor, thereby confirming its role as a pathway activator in that context.[4]
In stark contrast, established inhibitors such as Ruxolitinib, Fedratinib, and Stattic are designed to suppress the pathway. These inhibitors function through various mechanisms, including direct ATP-competitive inhibition of JAK2's kinase activity or by preventing the dimerization and nuclear translocation of STAT3.[3][5][6] This fundamental difference in their interaction with the JAK2-STAT3 pathway underscores the importance of careful target validation and mechanistic studies in drug development.
Quantitative Comparison of Bioactivity
The following table summarizes the quantitative data for this compound's activating effect alongside the inhibitory concentrations (IC50) of several known JAK2-STAT3 inhibitors.
| Compound | Target(s) | Mechanism of Action | Reported IC50 / Effect | Cell Line(s) | Reference(s) |
| This compound | JAK2-STAT3 Pathway | Activator | Enhances phosphorylation of JAK2 and STAT3 | RAW264.7 | [4] |
| WP1066 | JAK2, STAT3 | Inhibitor | IC50: 2.30 µM (JAK2), 2.43 µM (STAT3) | HEL | [6] |
| AZD1480 | JAK2 | Inhibitor | Kᵢ: 0.26 nM | Cell-free | [5] |
| Stattic | STAT3 | Inhibitor | IC50: 5.1 µM | Cell-free | [6] |
| Fedratinib | JAK2 | Inhibitor | Dose-dependent decrease in JAK2/STAT3 phosphorylation | MGC803, PANC-1, MIA PaCa-2 | [7] |
| Ruxolitinib | JAK1, JAK2 | Inhibitor | Decreased STAT3 activation and cell growth | Cisplatin-resistant NSCLC models | [3] |
| AG490 | JAK2 | Inhibitor | Inhibited STAT3 activation | Various cancer cell lines | [3] |
| Cryptotanshinone | STAT3 | Inhibitor | IC50: 4.6 µM | Cell-free | [6] |
Visualizing the JAK2-STAT3 Signaling Pathway
The following diagram illustrates the canonical JAK2-STAT3 signaling pathway, highlighting the points of intervention for both this compound (activation) and known inhibitors (inhibition).
Caption: The JAK2-STAT3 signaling pathway and points of modulation.
Experimental Protocols
A comprehensive understanding of a compound's effect on the JAK2-STAT3 pathway requires a combination of molecular and cellular assays. Below are detailed methodologies for key experiments.
Western Blotting for Phosphorylated and Total JAK2/STAT3
Objective: To determine the phosphorylation status of JAK2 and STAT3 in response to compound treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., RAW264.7 macrophages or relevant cancer cell lines) at a density of 1x10⁶ cells/well in a 6-well plate and allow them to adhere overnight. Treat the cells with this compound or a known inhibitor at various concentrations for a specified time course (e.g., 30 minutes to 24 hours).[7] A vehicle control (e.g., DMSO) should be included.
-
Cell Lysis: Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-JAK2 (Tyr1007/1008), total JAK2, phospho-STAT3 (Tyr705), and total STAT3 overnight at 4°C.[8] A housekeeping protein like GAPDH or β-actin should be used as a loading control.
-
Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[8]
Cell Viability Assay (e.g., MTS or CCK-8)
Objective: To assess the effect of the compound on cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for 24, 48, and 72 hours.[5]
-
Assay: Add MTS or CCK-8 reagent to each well and incubate for 1-4 hours according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader. Cell viability is typically expressed as a percentage relative to the vehicle-treated control.
STAT3 Nuclear Translocation Assay
Objective: To visualize and quantify the movement of STAT3 from the cytoplasm to the nucleus.
Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat with the compounds as described for Western blotting.
-
Immunofluorescence: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100 in PBS, and block with 1% BSA. Incubate with a primary antibody against STAT3, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging: Acquire images using a confocal microscope.[5]
-
Quantification: Analyze the images to determine the ratio of nuclear to cytoplasmic fluorescence intensity, providing a quantitative measure of STAT3 nuclear translocation.[5]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the effect of a test compound on the JAK2-STAT3 pathway.
Caption: Workflow for assessing a compound's effect on JAK2-STAT3.
Conclusion
The available evidence strongly indicates that this compound acts as an activator of the JAK2-STAT3 signaling pathway, in direct contrast to the inhibitory action of established drugs targeting this cascade. This guide provides a framework for understanding these opposing mechanisms, supported by comparative data and detailed experimental protocols. For researchers in drug discovery, this highlights the necessity of elucidating the precise molecular interactions of novel compounds to accurately guide their development for therapeutic applications. Further investigation into the specific context and downstream effects of this compound-mediated JAK2-STAT3 activation is warranted.
References
- 1. JAK2/STAT3 is associated with the inflammatory process in periapical granuloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. oaepublish.com [oaepublish.com]
- 4. This compound suppresses LPS-induced inflammatory response in macrophages via inhibiting MAPK pathway and enhancing JAK2-STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The JAK2 Inhibitor, AZD1480, Potently Blocks Stat3 Signaling and Oncogenesis in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Blocking the JAK2/STAT3 and ERK pathways suppresses the proliferation of gastrointestinal cancers by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endurance Training Inhibits the JAK2/STAT3 Pathway to Alleviate Sarcopenia - PMC [pmc.ncbi.nlm.nih.gov]
Broussonin E: A Natural Competitor in MAPK Inhibition? A Comparative Guide for Researchers
For researchers in pharmacology and drug development, identifying novel and effective inhibitors of key cellular signaling pathways is a paramount objective. The Mitogen-Activated Protein Kinase (MAPK) cascade, a critical regulator of cellular processes including inflammation, proliferation, and apoptosis, is a well-established therapeutic target. This guide provides a comparative analysis of the MAPK inhibitory effects of Broussonin E, a natural phenolic compound, against commercially available MAPK inhibitors.
This publication aims to furnish researchers, scientists, and drug development professionals with a comprehensive overview of this compound's potential as a MAPK inhibitor. By presenting available experimental data, detailed methodologies, and a clear visualization of the signaling pathway, this guide serves as a valuable resource for evaluating this compound in the context of existing therapeutic options.
Unveiling the Inhibitory Profile: this compound vs. Commercial Drugs
This compound has demonstrated notable inhibitory effects on key components of the MAPK signaling pathway, specifically targeting the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and p38 MAPK.[1] While direct comparative studies with commercial drugs in the same experimental setup are not yet available, this guide compiles relevant data to offer a preliminary assessment.
It is crucial to note that the inhibitory concentrations for this compound and the IC50 values for commercial drugs presented below are derived from different studies and experimental conditions. Therefore, a direct one-to-one comparison of potency should be made with caution. The data for commercial inhibitors are presented to provide a general benchmark of the potency of currently available drugs targeting the ERK and p38 pathways.
Table 1: Comparative Inhibitory Concentrations against ERK
| Compound | Target | Cell Type | Inhibitory Concentration (IC50) | Reference |
| This compound | p-ERK | RAW264.7 | Effective at 5, 10, 20 µM (Concentration-dependent inhibition observed) | [1] |
| SCH772984 | ERK1/2 | SH-SY5Y Cells | 75 nM | [2][3] |
| Ulixertinib (BVD-523) | ERK1/2 | SH-SY5Y Cells | 86 nM | [2][3] |
| Ravoxertinib (GDC-0994) | ERK1/2 | SH-SY5Y Cells | 97 nM | [2][3] |
| VX-11e | ERK1/2 | HCT-116 Cells | 39 nM | [2] |
Table 2: Comparative Inhibitory Concentrations against p38 MAPK
| Compound | Target | Cell Type / Assay | Inhibitory Concentration (IC50) | Reference |
| This compound | p-p38 | RAW264.7 | Effective at 5, 10, 20 µM (Concentration-dependent inhibition observed) | [1] |
| SB202190 | p38α/β | Cell-free assays | 50 nM/100 nM | [4] |
| SB203580 | p38 | Not specified | Not specified | [5][6] |
| LY2228820 (Ralimetinib) | p38α/β | Not specified | 5.3 nM/3.2 nM | |
| BIRB-796 (Doramapimod) | p38α/β/γ/δ | Not specified | 38 nM/65 nM/200 nM/520 nM | |
| SCIO-469 (Talmapimod) | p38α/β | Not specified | 9 nM/90 nM | |
| VX-745 | p38α/β | Not specified | 10 nM/220 nM | |
| PH-797804 | p38α/β | Not specified | 26 nM/102 nM |
The MAPK Signaling Cascade: A Visual Guide
The following diagram illustrates the canonical MAPK signaling pathway, highlighting the points of inhibition for this compound and commercial inhibitors targeting the ERK and p38 branches.
Experimental Protocols: A Closer Look at the Methodology
To ensure the reproducibility and critical evaluation of the cited data, this section provides a detailed protocol for a key experiment used to assess MAPK inhibition.
Western Blotting for Phosphorylated ERK and p38 MAPK
This protocol is a standard method for detecting the phosphorylation status of target proteins, a direct indicator of kinase activity.
1. Cell Culture and Treatment:
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 5, 10, 20 µM) or a vehicle control for 1 hour. Subsequently, cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes to induce MAPK activation.
2. Protein Extraction:
-
After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed on ice using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
The cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.
3. Protein Quantification:
-
The total protein concentration of each lysate is determined using a bicinchoninic acid (BCA) protein assay kit to ensure equal protein loading for electrophoresis.
4. Gel Electrophoresis and Western Blotting:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
5. Antibody Incubation:
-
The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, phosphorylated p38 (p-p38), and total p38. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Following primary antibody incubation, the membrane is washed with TBST and then incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
6. Detection and Analysis:
-
After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified using densitometry software. The levels of phosphorylated proteins are normalized to the total protein levels to determine the extent of inhibition.
Experimental Workflow Diagram
Conclusion
This compound demonstrates clear inhibitory effects on the ERK and p38 MAPK pathways, suggesting its potential as a natural anti-inflammatory and anti-proliferative agent. While the currently available data does not allow for a direct, quantitative comparison of its potency against commercial MAPK inhibitors, the concentration-dependent inhibition observed in preliminary studies warrants further investigation. Future research should focus on determining the IC50 values of this compound in various cell lines and conducting head-to-head comparative studies with established MAPK inhibitors to fully elucidate its therapeutic potential. The experimental protocols and pathway visualizations provided in this guide offer a foundational resource for researchers embarking on such investigations.
References
- 1. This compound suppresses LPS-induced inflammatory response in macrophages via inhibiting MAPK pathway and enhancing JAK2-STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. embopress.org [embopress.org]
A Head-to-Head Comparison of Broussonin E and Other Natural Anti-Inflammatories
For Researchers, Scientists, and Drug Development Professionals
Inflammation is a critical biological response to harmful stimuli, but its chronic dysregulation is a key driver of numerous diseases. The search for potent and safe anti-inflammatory agents has led to a growing interest in natural compounds. This guide provides an objective, data-driven comparison of Broussonin E, a promising phenolic compound, with other well-established natural anti-inflammatories: Curcumin (B1669340), Resveratrol, Quercetin, and Epigallocatechin Gallate (EGCG).
Quantitative Comparison of Anti-Inflammatory Activity
The following table summarizes the 50% inhibitory concentration (IC50) values for each compound against key inflammatory mediators. Lower IC50 values indicate greater potency. It is important to note that these values are compiled from various studies and experimental conditions may differ.
| Compound | Target | IC50 Value (µM) | Cell Line | Stimulant |
| This compound | TNF-α release | Not explicitly quantified as IC50, but showed dose-dependent inhibition[1] | RAW 264.7 | LPS |
| IL-6 production | Not explicitly quantified as IC50, but showed dose-dependent inhibition[1] | RAW 264.7 | LPS | |
| iNOS expression | Not explicitly quantified as IC50, but showed dose-dependent inhibition[1] | RAW 264.7 | LPS | |
| COX-2 expression | Not explicitly quantified as IC50, but showed dose-dependent inhibition[1] | RAW 264.7 | LPS | |
| Curcumin | NF-κB activity | ~10-20 µM (analog dependent)[2] | RAW 264.7 | LPS |
| NO Production | Not explicitly quantified as IC50 in the provided search results | |||
| TNF-α production | Not explicitly quantified as IC50 in the provided search results | |||
| IL-6 production | Decreased in a dose-dependent manner[3] | THP-1 | Not specified | |
| Resveratrol | NO Production | 4.13 ± 0.07 µM (piperazine-substituted derivative)[4] | LPS | |
| IL-6 production | 1.12 µM[4] | LPS | ||
| TNF-α production | 1.92 µM[4] | LPS | ||
| Quercetin | Aldose Reductase | 5 µM[5] | ||
| DPPH radical scavenging | 0.74 µg/mL[6] | |||
| H2O2 scavenging | 36.22 µg/mL[6] | |||
| EGCG | Proteasome activity | 86–194 nM[7] | ||
| STAT1 activation | 2–5 µM[7] | Various human cell types | IFN-γ | |
| MMP-2 & MMP-9 activity | 8–13 µM[8] |
Mechanisms of Action: A Look at the Signaling Pathways
These natural compounds exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade.
This compound
This compound demonstrates a dual mechanism of action. It suppresses the pro-inflammatory response in macrophages by inhibiting the MAPK (ERK and p38) pathway[8][9][10][11]. Simultaneously, it enhances the anti-inflammatory response by activating the JAK2-STAT3 signaling pathway[8][9][10][11]. This dual action suggests a role in modulating macrophage polarization towards an anti-inflammatory M2 phenotype[1][7].
Curcumin, Resveratrol, Quercetin, and EGCG
These well-studied compounds primarily target the NF-κB signaling pathway, a central regulator of inflammation. They inhibit the activation of NF-κB, thereby preventing the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like COX-2 and iNOS[2][12]. Additionally, they can modulate other pathways such as MAPK and JAK/STAT, contributing to their broad anti-inflammatory profile[5][12].
Experimental Protocols
This section provides a general overview of the methodologies used to assess the anti-inflammatory activity of these compounds.
Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and incubated for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. The cells are pre-incubated for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration 1 µg/mL) to induce an inflammatory response, and the plates are incubated for another 24 hours[13].
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent are mixed, and the absorbance is read at 540 nm[14].
-
Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Cyclooxygenase-2 (COX-2) Activity Assay
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for producing pro-inflammatory prostaglandins.
Methodology:
-
Enzyme and Substrate Preparation: Purified COX-2 enzyme and its substrate, arachidonic acid, are prepared in a suitable buffer[9][15].
-
Inhibitor Incubation: The test compounds are pre-incubated with the COX-2 enzyme for a specific period to allow for binding.
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid.
-
Detection: The product of the COX-2 reaction (e.g., Prostaglandin H2) is measured. This can be done using various methods, including colorimetric or fluorometric detection of a secondary reaction product[16][17][18].
-
Calculation: The percentage of COX-2 inhibition is calculated by comparing the activity in the presence of the test compound to the activity of the enzyme alone.
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6
ELISA is a highly sensitive method for quantifying the concentration of specific cytokines like TNF-α and IL-6 in cell culture supernatants.
Methodology:
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (TNF-α or IL-6)[19][20].
-
Blocking: Any non-specific binding sites on the plate are blocked with a blocking buffer (e.g., BSA solution).
-
Sample Incubation: Cell culture supernatants (from cells treated with the natural compounds and stimulated with LPS) and a series of standard concentrations of the cytokine are added to the wells and incubated[21][22].
-
Detection Antibody: A biotinylated detection antibody, also specific for the cytokine, is added to the wells.
-
Enzyme Conjugate: Streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP into a colored product.
-
Measurement: The reaction is stopped with an acid solution, and the absorbance is measured at 450 nm. The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve[22][23].
Conclusion
This compound presents a compelling profile as a natural anti-inflammatory agent with a unique dual mechanism of action that not only suppresses pro-inflammatory pathways but also enhances anti-inflammatory responses. While direct quantitative comparisons with established natural compounds like Curcumin, Resveratrol, Quercetin, and EGCG are challenging due to variations in experimental setups across different studies, the available data suggests that all these compounds are potent modulators of key inflammatory signaling pathways. Further standardized comparative studies are warranted to fully elucidate the relative therapeutic potential of this compound. The detailed experimental protocols provided in this guide offer a foundation for such future investigations, enabling researchers to conduct robust and reproducible evaluations of these and other novel anti-inflammatory candidates.
References
- 1. Potential anti-inflammatory mechanism of this compound on activated RAW 264.7 cells. This compound suppresses inflammation by inhibiting the expression of pro-inflam-matory factors (TNF-α, IL-1β, iNOS and COX-2) and enhancing the expression of anti-inflammatory factors (IL-10, CD206 and Arg-1) in LPS-stimulated RAW264.7 cells. And the effect of this compound on promoting macrophages to M2 phenotype is mediated by inhibiting ERK and p38 MAPK and activating JAK2/STAT3 pathway. [cjnmcpu.com]
- 2. The anti-inflammatory activity of curcumin is mediated by its oxidative metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative analyses of anti-inflammatory effects of Resveratrol, Pterostilbene and Curcumin: in-silico and in-vitro evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Resveratrol Derivatives: Structural Modifications and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. nehu.ac.in [nehu.ac.in]
- 7. Green tea polyphenol epigallocatechin-3-gallate: inflammation and arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Green tea catechin, epigallocatechin-3-gallate (EGCG): mechanisms, perspectives and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 10. This compound suppresses LPS-induced inflammatory response in macrophages via inhibiting MAPK pathway and enhancing JAK2-STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BioKB - Publication [biokb.lcsb.uni.lu]
- 12. mdpi.com [mdpi.com]
- 13. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. bioscience.co.uk [bioscience.co.uk]
- 16. assaygenie.com [assaygenie.com]
- 17. researchgate.net [researchgate.net]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. novamedline.com [novamedline.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. benchchem.com [benchchem.com]
Independent Verification of Broussonin E's Effect on iNOS and COX-2 Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Broussonin E's performance in modulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key mediators of inflammation, against other natural compounds. The information presented is based on available experimental data to assist researchers in evaluating its potential as an anti-inflammatory agent.
Executive Summary
This compound, a phenolic compound isolated from Broussonetia kanzinoki, has demonstrated significant inhibitory effects on the expression of iNOS and COX-2 in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[1][2][3] Its mechanism of action involves the modulation of the MAPK and JAK2-STAT3 signaling pathways.[1][2] This guide compares the anti-inflammatory activity of this compound with other well-studied natural compounds—Flavokawain A, Curcumin, Quercetin, and Resveratrol—providing available quantitative data, detailed experimental protocols, and visualizations of the pertinent signaling pathways.
Comparative Data on iNOS and COX-2 Inhibition
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW264.7 Macrophages
| Compound | Concentration | % Inhibition of NO Production | IC50 Value (µM) |
| This compound | 10 µM | Significant Inhibition (qualitative) | Not Reported |
| Flavokawain A | 10 µM | Significant Inhibition (qualitative) | ~9.8 |
| Curcumin | 10 µM | Significant Inhibition (qualitative) | ~11.0 |
| Quercetin | 10-100 µM | Dose-dependent Inhibition | ~27 |
| Resveratrol | 1, 5, 10 µM | Dose-dependent Inhibition | Not Reported |
Table 2: Effect on iNOS and COX-2 Protein Expression in LPS-Stimulated RAW264.7 Macrophages
| Compound | Concentration | Effect on iNOS Expression | Effect on COX-2 Expression |
| This compound | 2.5, 5, 10 µM | Dose-dependent decrease | Dose-dependent decrease |
| Flavokawain A | Not Specified | Significant suppression | Significant suppression |
| Curcumin | Not Specified | Inhibition | Inhibition |
| Quercetin | 6.25–25 µM | Marked decrease | No significant effect |
| Resveratrol | 1, 5, 10 µM | Significant attenuation | Significant attenuation |
Experimental Protocols
The following are generalized experimental protocols for investigating the effects of compounds on iNOS and COX-2 expression in LPS-stimulated macrophages, based on the methodologies reported in the cited literature.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Cells are seeded in appropriate culture plates (e.g., 6-well or 96-well plates) and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, Flavokawain A) or vehicle (e.g., DMSO).
-
After a pre-incubation period (typically 1-2 hours), cells are stimulated with lipopolysaccharide (LPS) from E. coli (typically 1 µg/mL) to induce an inflammatory response.
-
Control groups include untreated cells, cells treated with vehicle only, and cells treated with LPS and vehicle.
-
The cells are then incubated for a specified period (e.g., 24 hours for protein analysis).
-
Western Blot Analysis for iNOS and COX-2 Protein Expression
-
Cell Lysis: After treatment, cells are washed with cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
Reverse Transcription-Polymerase Chain Reaction (RT-PCR) for iNOS and COX-2 mRNA Expression
-
RNA Extraction: Total RNA is extracted from the treated cells using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.
-
PCR Amplification: The cDNA is then used as a template for PCR amplification using specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH).
-
Analysis: The PCR products are separated by agarose (B213101) gel electrophoresis and visualized under UV light. The band intensity is quantified to determine the relative mRNA expression levels.
Visualizations: Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for assessing the anti-inflammatory effects of test compounds.
Caption: Signaling pathway of this compound in LPS-stimulated macrophages.
Caption: General signaling pathway of alternative compounds in LPS-stimulated macrophages.
Discussion and Conclusion
This compound effectively suppresses the expression of the pro-inflammatory enzymes iNOS and COX-2 in LPS-stimulated macrophages.[1][3] Its unique mechanism, involving the inhibition of the MAPK pathway and concurrent activation of the JAK2-STAT3 pathway, distinguishes it from many other natural anti-inflammatory compounds.[1]
The comparative analysis reveals that while compounds like Flavokawain A, Curcumin, Quercetin, and Resveratrol also exhibit potent inhibitory effects on iNOS and COX-2, their primary mechanisms often converge on the inhibition of the NF-κB and MAPK signaling pathways. For instance, Flavokawain A has been shown to block NF-κB and AP-1 activation.
A key difference lies in the reported effects on COX-2 expression. While this compound, Flavokawain A, and Resveratrol demonstrate a clear reduction in both iNOS and COX-2, some studies suggest that Quercetin may selectively inhibit iNOS with a less pronounced effect on COX-2 at similar concentrations.
The lack of a standardized reporting metric like an IC50 value for this compound in the currently available literature makes a direct potency comparison challenging. However, the consistent dose-dependent inhibition of iNOS and COX-2 expression positions this compound as a promising candidate for further investigation in the development of novel anti-inflammatory therapies. Future head-to-head comparative studies under identical experimental conditions are warranted to definitively establish its relative potency and therapeutic potential.
References
- 1. This compound suppresses LPS-induced inflammatory response in macrophages via inhibiting MAPK pathway and enhancing JAK2-STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. Potential anti-inflammatory mechanism of this compound on activated RAW 264.7 cells. This compound suppresses inflammation by inhibiting the expression of pro-inflam-matory factors (TNF-α, IL-1β, iNOS and COX-2) and enhancing the expression of anti-inflammatory factors (IL-10, CD206 and Arg-1) in LPS-stimulated RAW264.7 cells. And the effect of this compound on promoting macrophages to M2 phenotype is mediated by inhibiting ERK and p38 MAPK and activating JAK2/STAT3 pathway. [cjnmcpu.com]
Safety Operating Guide
Navigating the Disposal of Broussonin E: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the ecosystem. Broussonin E, a prenylated flavonoid with notable biological activity, requires careful handling and disposal. In the absence of a specific Safety Data Sheet (SDS) detailing its disposal procedures, a conservative approach based on general principles of hazardous waste management is essential. All chemical waste, including this compound, should be managed through an institution's hazardous waste program.[1][2]
Hazard Assessment and Waste Identification
Key Considerations:
-
Physical State: this compound is typically a solid.
-
Solvents: It is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3] These solvents are often flammable and/or toxic, and their presence in waste solutions must be accounted for.
-
Contaminated Materials: Any items that come into contact with this compound, such as gloves, pipette tips, and weighing papers, must be disposed of as contaminated solid waste.[4][5]
Segregation and Containerization: A Step-by-Step Protocol
Proper segregation of chemical waste is fundamental to safe and compliant disposal.[1][6][7] Never mix this compound waste with general laboratory trash or dispose of it down the drain.[2][8]
Solid Waste Disposal:
-
Collection: Place all this compound-contaminated solid waste, including personal protective equipment (PPE), absorbent paper, and weighing boats, into a designated, clearly labeled hazardous waste container.[4]
-
Container Requirements: The container must be made of a material compatible with the waste, have a tightly sealing lid, and be in good condition.[5][6] For solid waste, double-bagging in clear plastic bags may be required to allow for visual inspection.[4]
-
Labeling: Affix a hazardous waste tag to the container, clearly listing "this compound" and any other chemical contaminants.[1]
Liquid Waste Disposal:
-
Dedicated Container: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof liquid hazardous waste container with a screw-on cap.[4][7] The container material must be compatible with the solvents used (e.g., avoid metal containers for acidic solutions).[7]
-
Segregation by Solvent Type: If different solvents are used, it is best practice to segregate waste streams. For instance, halogenated and non-halogenated solvent wastes should be collected in separate containers.[6]
-
Labeling: Clearly label the container with the full chemical names and approximate concentrations of all components, including this compound and all solvents.[1][6] Do not use chemical formulas or abbreviations.[1]
-
Secondary Containment: Store liquid waste containers in secondary containment to prevent spills.[7]
Empty Stock Container Disposal:
For empty stock bottles of this compound, a triple-rinse procedure is recommended.[2][6]
-
Rinsing: Rinse the container three times with a suitable solvent capable of removing the compound residue.
-
Rinsate Collection: The first two rinsates must be collected and disposed of as hazardous liquid waste.[9] The disposal of the third rinsate may depend on local regulations and should be confirmed with your institution's Environmental Health and Safety (EHS) department.[9]
-
Container Disposal: After triple-rinsing and defacing the original label, the container may be disposed of as non-hazardous glass waste, pending EHS approval.[2][6]
Quantitative Data Summary
| Waste Stream | Container Type | Key Disposal Steps |
| Solid Waste | Compatible, sealed container | Segregate, label with all components, manage as hazardous waste. |
| (Contaminated PPE, etc.) | (e.g., double-bagged clear plastic) | |
| Liquid Waste | Leak-proof, compatible container | Segregate by solvent type, label with all components and concentrations, use secondary containment. |
| (this compound in solvent) | with screw-on cap | |
| Empty Stock Containers | Original container | Triple-rinse with appropriate solvent, collect first two rinsates as hazardous waste, deface label, dispose of container per EHS guidance. |
Experimental Protocols
General Chemical Waste Handling Protocol:
-
Consult SDS: Always attempt to locate the Safety Data Sheet for any chemical before use. If unavailable, treat the substance as hazardous.
-
Wear Appropriate PPE: At a minimum, a lab coat, safety glasses, and chemical-resistant gloves should be worn when handling this compound and its waste.
-
Designate a Waste Accumulation Area: Establish a specific, well-ventilated area in the laboratory for the temporary storage of hazardous waste containers.
-
Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste.[5][6]
-
Avoid Overfilling: Do not fill containers beyond 90% capacity to prevent spills.[7]
-
Arrange for Pickup: Contact your institution's EHS or equivalent department to schedule a pickup of full waste containers.[1][2] Do not transport hazardous waste yourself.[2]
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Disclaimer: The information provided is based on general laboratory safety and chemical handling principles. As no specific Safety Data Sheet for this compound disposal was found, it is imperative to consult with your institution's Environmental Health and Safety department to ensure full compliance with all local, state, and federal regulations.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. vumc.org [vumc.org]
- 3. This compound | CAS:90902-21-9 | Manufacturer ChemFaces [chemfaces.com]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. acs.org [acs.org]
- 9. benchchem.com [benchchem.com]
Personal protective equipment for handling Broussonin E
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for Broussonin E, a phenolic compound isolated from Broussonetia papyrifera. The following procedural guidance is designed to ensure the safe use of this compound in a laboratory setting.
I. This compound: Key Safety and Physical Data
| Property | Data | Source |
| Molecular Formula | C₁₇H₂₀O₄ | [1][2][3] |
| Molecular Weight | 288.34 g/mol | [1][2][3] |
| Physical Description | Powder | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [4] |
| Storage | Store at -20°C under an inert atmosphere. For solutions, store as aliquots in tightly sealed vials at -20°C for up to two weeks. | [3][4] |
II. Personal Protective Equipment (PPE) and Handling
Given the absence of specific toxicity data, this compound should be handled as a potentially hazardous substance. Standard operating procedures for handling phenolic compounds should be strictly followed.
Engineering Controls:
-
All work with this compound, especially when in powdered form or when preparing stock solutions, must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
Personal Protective Equipment (PPE):
| PPE Type | Specification | Rationale |
| Gloves | Nitrile gloves (double-gloving recommended). | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from dust particles and splashes. |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required when handled in a fume hood. If weighing outside of a ventilated enclosure, a NIOSH-approved respirator with a particulate filter is recommended. | To prevent inhalation of fine particles. |
Handling Procedure:
-
Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.
-
Wear the appropriate PPE as detailed in the table above.
-
Allow the vial of this compound to equilibrate to room temperature for at least one hour before opening.[4]
-
To ensure maximum recovery of the product, centrifuge the original vial briefly before removing the cap.[3]
-
Weigh the required amount of this compound in a chemical fume hood.
-
Prepare solutions on the day of use whenever possible.[4]
-
After handling, wash hands thoroughly with soap and water.
III. Spill and Disposal Plan
Spill Response:
-
Small Spills (Solid): Gently sweep up the powder, avoiding dust generation, and place it in a sealed container for disposal. Clean the area with a suitable solvent (e.g., ethanol) and then soap and water.
-
Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the area with a suitable solvent and then soap and water.
-
Large Spills: Evacuate the area and contact your institution's environmental health and safety department.
Disposal:
-
Dispose of this compound and any contaminated materials (e.g., gloves, pipette tips) as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
IV. Experimental Protocol: In Vitro Treatment of Macrophages
The following is a detailed methodology for the treatment of RAW 264.7 macrophages with this compound to assess its anti-inflammatory effects, based on published research.[5][6]
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl Sulfoxide (DMSO)
-
Cell culture plates (96-well and 6-well)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in an incubator at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture the cells every 2-3 days to maintain logarithmic growth.
-
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in DMSO to prepare a stock solution (e.g., 10 mM).
-
Store the stock solution in aliquots at -20°C.
-
-
Cell Treatment:
-
Seed RAW 264.7 cells in appropriate cell culture plates (e.g., 1 x 10⁵ cells/well in a 96-well plate for viability assays or 1 x 10⁶ cells/well in a 6-well plate for protein/RNA analysis).
-
Allow the cells to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for 1 hour. The final DMSO concentration in the media should be less than 0.1%.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for cytokine analysis).
-
-
Post-Treatment Analysis:
-
Following incubation, collect the cell culture supernatant for cytokine analysis (e.g., ELISA for TNF-α, IL-6).
-
Lyse the cells to extract protein or RNA for subsequent analysis (e.g., Western blot for MAPK and JAK-STAT pathway proteins, or RT-qPCR for gene expression).
-
V. Signaling Pathways and Experimental Workflow
This compound has been shown to exert its anti-inflammatory effects by modulating the MAPK and JAK-STAT signaling pathways in macrophages.[4][5][6]
Experimental Workflow for Investigating this compound's Anti-inflammatory Effects:
Caption: Experimental workflow for studying this compound.
This compound's Mechanism of Action in LPS-Stimulated Macrophages:
Caption: this compound's signaling pathway modulation.
References
- 1. This compound | C17H20O4 | CID 14213544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 90902-21-9 | this compound [phytopurify.com]
- 3. usbio.net [usbio.net]
- 4. This compound | CAS:90902-21-9 | Manufacturer ChemFaces [chemfaces.com]
- 5. This compound suppresses LPS-induced inflammatory response in macrophages via inhibiting MAPK pathway and enhancing JAK2-STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential anti-inflammatory mechanism of this compound on activated RAW 264.7 cells. This compound suppresses inflammation by inhibiting the expression of pro-inflam-matory factors (TNF-α, IL-1β, iNOS and COX-2) and enhancing the expression of anti-inflammatory factors (IL-10, CD206 and Arg-1) in LPS-stimulated RAW264.7 cells. And the effect of this compound on promoting macrophages to M2 phenotype is mediated by inhibiting ERK and p38 MAPK and activating JAK2/STAT3 pathway. [cjnmcpu.com]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
